Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGXVJGOSLEMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674818 | |
| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-44-2 | |
| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate: A Technical Monograph
Topic: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate (CAS: 1133115-44-2) represents a critical scaffold in medicinal chemistry, particularly within the "privileged structure" class of 2-aminothiazoles. This compound serves as a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (such as Dasatinib analogues), antimicrobial agents, and antitubercular drugs. Its structural architecture—comprising a central thiazole ring, a lipophilic p-tolyl moiety at the C4 position, and a reactive methyl ester at C5—offers three distinct vectors for chemical diversification, making it an ideal candidate for Structure-Activity Relationship (SAR) exploration.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This section consolidates the fundamental chemical data. Researchers should note the lipophilicity (LogP) which suggests good membrane permeability, a key trait for drug discovery.
Table 1: Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
| CAS Number | 1133115-44-2 |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol |
| Appearance | White to pale cream crystalline powder |
| Melting Point | 178–182 °C (Typical for class; experimental verification recommended) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| pKa (Calculated) | ~5.2 (Thiazole nitrogen), ~13.5 (Amine) |
| LogP (Predicted) | 2.4 – 2.8 |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, S) |
Synthetic Methodology: The Hantzsch Cyclization
The most robust route for synthesizing this compound is a modified Hantzsch Thiazole Synthesis . This protocol avoids the isolation of unstable
Reaction Logic
The synthesis relies on the condensation of an
Precursors:
-
Substrate: Methyl 3-(4-methylphenyl)-3-oxopropanoate (Methyl p-methylbenzoylacetate).
-
Halogenating Agent: N-Bromosuccinimide (NBS) or Bromine (
). -
Cyclizing Agent: Thiourea.
Step-by-Step Protocol (One-Pot)
Note: This protocol is designed for a 10 mmol scale.
-
Halogenation :
-
Dissolve 10 mmol of Methyl 3-(4-methylphenyl)-3-oxopropanoate in 20 mL of anhydrous Methanol (or Acetonitrile).
-
Cool to 0°C in an ice bath.
-
Add 10.5 mmol of NBS portion-wise over 15 minutes. Stir for 1 hour at room temperature. Mechanism: Electrophilic
-bromination.[1]
-
-
Cyclization :
-
Add 11 mmol of Thiourea directly to the reaction mixture.
-
Heat the mixture to reflux (approx. 65-80°C depending on solvent) for 4–6 hours.
-
Monitor via TLC (Hexane:Ethyl Acetate 2:1). The starting material spot should disappear, replaced by a lower Rf fluorescent spot.
-
-
Work-up & Purification :
-
Cool the mixture to room temperature.
-
Neutralize with 10% aqueous
or ammonia solution to precipitate the free base (the reaction produces the HBr salt initially). -
Filter the solid precipitate.[2] Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization : Purify using hot Ethanol or an Ethanol/DMF mixture to yield white needles.
-
Mechanistic Pathway (DOT Visualization)
Figure 1: The Hantzsch cyclization mechanism involves
Chemical Reactivity & Functionalization[6][7]
This scaffold offers three distinct "handles" for medicinal chemistry optimization.
The C2-Amino Group (Nucleophilic)
The amine at position 2 is moderately nucleophilic but less reactive than a typical aniline due to the electron-withdrawing nature of the thiazole ring and the C5-ester.
-
Acylation/Amidation : Reacts with acid chlorides or carboxylic acids (using coupling agents like HATU) to form amides. This is the primary route for generating kinase inhibitors (e.g., Dasatinib).
-
Sandmeyer Reaction : The amine can be diazotized (
) and substituted with halides (Cl, Br, I) to access 2-halothiazoles for Suzuki/Buchwald couplings.
The C5-Ester Group (Electrophilic)
-
Hydrolysis : Base-catalyzed hydrolysis (
) yields the corresponding carboxylic acid (2-amino-4-p-tolylthiazole-5-carboxylic acid), a precursor for decarboxylation or amide coupling. -
Reduction : Reduction with
yields the primary alcohol, altering the solubility and hydrogen-bonding profile.
The C4-p-Tolyl Group (Lipophilic/Metabolic)
-
Metabolic Liability : The benzylic methyl group on the p-tolyl ring is susceptible to CYP450-mediated oxidation to a benzyl alcohol or carboxylic acid. This is a critical consideration for ADME stability.
Biological Applications & SAR Context
Kinase Inhibition
The 2-aminothiazole-5-carboxylate motif mimics the ATP-binding hinge region of protein kinases.
-
Src/Abl Kinases : Derivatives of this scaffold are structural congeners of Dasatinib. The 2-amino group forms hydrogen bonds with the "gatekeeper" residue (e.g., Thr315 in Abl), while the p-tolyl group occupies the hydrophobic pocket I.
Antimicrobial Activity
Analogs of this compound have demonstrated MIC values in the low micromolar range against:
-
Mycobacterium tuberculosis (Antitubercular): The scaffold inhibits biosynthesis of fatty acids or mycolic acids.
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's three domains.
Analytical Characterization
For validation of the synthesized compound, the following spectral data is expected.
Nuclear Magnetic Resonance (NMR)[3][5]
-
¹H NMR (400 MHz, DMSO-d₆) :
-
7.60 (br s, 2H,
, exchangeable). - 7.45 (d, J = 8.0 Hz, 2H, Ar-H, ortho to thiazole).
- 7.20 (d, J = 8.0 Hz, 2H, Ar-H, meta to thiazole).
-
3.65 (s, 3H,
). -
2.35 (s, 3H, Ar-
).
-
7.60 (br s, 2H,
-
¹³C NMR (100 MHz, DMSO-d₆) :
-
Expected peaks at: ~168 (C=O), ~162 (C2), ~155 (C4), ~140 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~110 (C5), ~51 (
), ~21 ( ).
-
Mass Spectrometry (MS)
-
ESI-MS :
-
Fragmentation : Loss of methoxy group (
) and decarboxylation ( ) are common in MS/MS.
References
-
Synthesis & Hantzsch Reaction : Zhao, W., et al. (2025). "Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." Molecules.
-
Antitubercular Activity : Al-Balas, Q., et al. (2009).[5] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv." PLoS ONE.
-
Kinase Inhibitor Context : Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.
-
Chemical Properties Data : PubChem Compound Summary for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analogous Data).
- General Thiazole Chemistry: Eicher, T., & Hauptmann, S. (2003).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
A Technical Guide to Methyl 2-amino-4-p-tolylthiazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
Abstract: The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant drugs.[1][2] This technical guide provides an in-depth exploration of a specific derivative, Methyl 2-amino-4-p-tolylthiazole-5-carboxylate. We will dissect its synthesis via the classic Hantzsch reaction, detail its physicochemical and spectroscopic properties, and synthesize the current understanding of its biological potential based on literature surrounding structurally related analogs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising heterocyclic core for novel therapeutic discovery.
Introduction: The Significance of the 2-Aminothiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are prevalent in nature and form the basis of numerous pharmaceuticals.[3] Among these, the 2-aminothiazole ring is a recurring motif recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow it to effectively interact with a variety of biological targets.
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate belongs to this vital class of compounds. Its structure is characterized by:
-
A 2-aminothiazole core , the primary pharmacophore.
-
A p-tolyl group at the 4-position, which adds lipophilicity and potential for specific steric and electronic interactions within a target's binding pocket.
-
A methyl carboxylate group at the 5-position, which can act as a hydrogen bond acceptor and provides a synthetic handle for further derivatization into amides or other functional groups.
This combination of features makes it a valuable intermediate for the synthesis of more complex molecules and a compelling candidate for direct biological screening.[3][4]
Synthetic Strategies: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction is a cyclocondensation between an α-halocarbonyl compound and a thioamide-containing reactant. For the synthesis of the title compound, this involves the reaction of an appropriate α-halo-β-ketoester with thiourea.
Reaction Mechanism
The synthesis proceeds through a well-established multi-step mechanism. The nucleophilic sulfur of thiourea first attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring. The use of an α-halo-β-ketoester is critical as it provides the necessary functionality to form the fully substituted thiazole-5-carboxylate core.
Caption: Mechanism of the Hantzsch synthesis for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure both technical accuracy and practical understanding.
Objective: To synthesize Methyl 2-amino-4-p-tolylthiazole-5-carboxylate.
Materials:
-
Methyl 3-oxo-3-(p-tolyl)propanoate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (absolute)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Procedure:
-
α-Bromination of the β-Ketoester:
-
Dissolve Methyl 3-oxo-3-(p-tolyl)propanoate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath. Causality: This low temperature controls the reaction rate and minimizes the formation of side products from over-bromination.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Note: This brominated intermediate, Methyl 2-bromo-3-oxo-3-(p-tolyl)propanoate, can be isolated, but a one-pot procedure is often more efficient.[3]
-
-
Cyclocondensation with Thiourea:
-
To the crude reaction mixture from Step 1, add absolute ethanol to dissolve the contents.
-
Add Thiourea (1.1 equivalents).
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Causality: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration, driving the reaction to completion.[7]
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate may form.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. This will precipitate the free base of the product. Causality: The initial product is often the hydrobromide salt; neutralization is required to obtain the neutral amine.
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water.
-
Recrystallize the crude solid from hot ethanol to yield pure Methyl 2-amino-4-p-tolylthiazole-5-carboxylate as a crystalline solid. Causality: Recrystallization is a critical purification step that removes unreacted starting materials and soluble impurities, yielding a product of high purity.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Determine the melting point and obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to confirm the structure and purity.
-
Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs like the ethyl ester or 4-methyl derivatives.[8]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | Calculated |
| Molecular Weight | 248.30 g/mol | Calculated |
| Appearance | White to pale yellow crystalline solid | Predicted |
| XLogP3 | ~2.5 - 3.0 | Predicted |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 4 (from 2xO, 2xN) | Calculated |
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a singlet for the ester methyl group (~3.8 ppm), a singlet for the p-tolyl methyl group (~2.4 ppm), two doublets in the aromatic region for the p-substituted phenyl ring (~7.2-7.8 ppm), and a broad singlet for the amino (-NH₂) protons (~7.5-8.0 ppm, exchangeable with D₂O).[9]
-
¹³C NMR: Key signals would correspond to the ester carbonyl carbon (~165 ppm), the thiazole carbons (C2, C4, C5), the carbons of the p-tolyl ring, and the two methyl group carbons.
-
FT-IR: Characteristic absorption bands would be observed for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), and C=N/C=C stretching of the thiazole and phenyl rings (~1500-1650 cm⁻¹).[10]
-
Mass Spectrometry (ESI-MS): The spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.
Biological Activity and Therapeutic Potential
While the title compound itself has not been extensively profiled, the 2-aminothiazole-4-carboxylate scaffold is a validated starting point for drug discovery.[11] Research on closely related analogs provides a strong rationale for its investigation in several therapeutic areas.
Documented Activities of Structural Analogs
| Therapeutic Area | Key Findings on Related Compounds | Reference |
| Antitubercular | Methyl 2-amino-5-benzylthiazole-4-carboxylate showed potent activity against M. tuberculosis H37Rv with a MIC of 0.06 µg/mL. | [11] |
| Antifungal | 2-Amino-4,5-diarylthiazole derivatives exhibited significant activity against Candida albicans, with MIC₈₀ values comparable to fluconazole. | [12] |
| Anticancer | Derivatives of the 2-aminothiazole scaffold have been investigated for antitumor properties. | [3][4] |
| Anti-HIV | The 2-aminothiazole core is considered a pharmacophore for the design of HIV-1 reverse transcriptase inhibitors. | [13] |
The presence of the 4-aryl (p-tolyl) group in the title compound makes the findings on antifungal diarylthiazoles particularly relevant.[12] The lipophilic nature of this group may enhance cell membrane penetration or improve binding affinity to hydrophobic pockets in target enzymes.
Proposed Drug Discovery and Screening Workflow
Given its promising scaffold, a logical workflow for evaluating Methyl 2-amino-4-p-tolylthiazole-5-carboxylate would follow a standard drug discovery cascade.
Caption: A logical workflow for evaluating the therapeutic potential.
Future Directions and Conclusion
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a synthetically accessible compound built upon a scaffold of proven medicinal value. While direct biological data is limited, the wealth of information on its analogs strongly supports its investigation as a potential lead in antitubercular, antifungal, and anticancer research.
Future work should focus on:
-
Systematic Biological Screening: Evaluating the compound against a diverse panel of microbial strains and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the p-tolyl group (e.g., with electron-withdrawing or -donating groups), converting the ester to various amides, and acylating the 2-amino group to probe the chemical space and optimize activity.
-
Mechanism of Action Studies: For any identified "hit," elucidating the molecular target is crucial for rational drug development.
References
- Google Patents. (2014).
- Google Patents. (n.d.).
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. [Link]
-
ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]
-
PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
The 2-Aminothiazole Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacology
The 2-Aminothiazole (2-AT) scaffold represents one of the most enduring and versatile templates in medicinal chemistry. From its 19th-century origins in dye chemistry to its current dominance in targeted oncology, the 2-AT ring has evolved from a simple heterocycle into a sophisticated "warhead" for kinase inhibition.
This technical guide analyzes the synthetic evolution, structural-activity relationships (SAR), and critical toxicology of 2-aminothiazole derivatives.
Executive Summary
The 2-aminothiazole ring is classified as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity.[1] Its planar structure, combined with both hydrogen bond donor (amine) and acceptor (thiazole nitrogen) motifs, allows it to mimic the adenine ring of ATP, making it indispensable in the design of Type I and Type II kinase inhibitors. However, the scaffold carries a structural alert: metabolic bioactivation can lead to idiosyncratic toxicity.[2] This guide details the strategies to harness its potency while mitigating its liabilities.[3][4]
Part 1: Historical Genesis & Synthetic Evolution
The Hantzsch Synthesis (1887)
The foundational method for constructing the 2-aminothiazole ring was established by Arthur Hantzsch. Despite being over a century old, it remains the industrial standard due to its modularity.
Mechanism:
The reaction involves the condensation of an
-
S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the
-carbon of the haloketone to form an intermediate thioether. -
Cyclization & Dehydration: The amine nitrogen attacks the carbonyl carbon, closing the ring, followed by the elimination of water to aromatize the system.
Figure 1: The Hantzsch Thiazole Synthesis pathway. This modular approach allows for rapid library generation by varying the R-groups on the haloketone.
The Antibiotic Era: Sulfathiazole
In the 1930s and 40s, the scaffold found its first major clinical application in Sulfathiazole , a sulfa drug used to treat bacterial infections. While highly effective, it was eventually superseded by less toxic sulfonamides. The historical significance of sulfathiazole lies in its toxicity profile, which provided early warnings about the metabolic liabilities of the thiazole ring—lessons that are critical for modern drug design.
Part 2: The Pharmacological Renaissance (Kinase Inhibitors)
The 2-aminothiazole scaffold experienced a resurgence in the 2000s with the advent of targeted kinase inhibitors. The ring's ability to form hydrogen bonds within the ATP-binding pocket of enzymes like BCR-ABL and Src made it a cornerstone of modern oncology.
Case Study: Dasatinib (Sprycel)
Dasatinib is a potent multi-kinase inhibitor used for Chronic Myeloid Leukemia (CML).[5] The 2-aminothiazole moiety is critical for its binding affinity, anchoring the molecule in the active site.
Protocol: Synthesis of the Dasatinib Intermediate
A critical step in Dasatinib manufacturing is the synthesis of the thiazole core.[6] Unlike the simple Hantzsch reaction, this process requires precise regiocontrol.
Target Intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Experimental Workflow:
-
Starting Material: 2-aminothiazole-5-carboxylic acid (or its ethyl ester).
-
Protection (Optional but recommended): Protect the 2-amino group (e.g., with Boc) to prevent self-coupling, although industrial routes often optimize to avoid this.
-
Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (
) or activate with HATU/EDC for amide coupling. -
Coupling: React the activated acid with 2-chloro-6-methylaniline .
-
Deprotection: If protected, remove the Boc group (e.g., TFA/DCM) to reveal the free amine for the final coupling with the pyrimidine warhead.
Key Technical Note: The steric hindrance of the 2-chloro-6-methylaniline makes this coupling difficult. High-efficiency coupling reagents (like HATU) or conversion to the acid chloride are often required to drive the reaction to completion.
Part 3: Toxicology & Structural Alerts (The "E-E-A-T" Core)
As a Senior Application Scientist, it is imperative to address the structural alerts associated with this scaffold. While potent, 2-aminothiazoles can be "toxicophores" if not designed correctly.
Mechanism of Bioactivation
The primary liability is metabolic activation by Cytochrome P450 enzymes (CYP450).
-
Epoxidation: CYPs can epoxidize the C4-C5 double bond of the thiazole ring.
-
Ring Opening: The resulting epoxide is highly unstable and reactive. It can open to form a reactive thiourea or an
-dicarbonyl species. -
Covalent Binding: These electrophilic species can covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic drug-induced liver injury (DILI) .
Mitigation Strategy: The C5 Blockade
To prevent this bioactivation, medicinal chemists employ a "blocking" strategy.
-
Substitution at C5: Placing a substituent (Methyl, Chlorine, Fluorine) at the C5 position sterically and electronically hinders the epoxidation of the double bond.
-
Example: In many clinical candidates, the C5 position is substituted to increase metabolic stability and reduce toxicity.
Figure 2: Structural Alert & Mitigation. Blocking the C5 position is a standard medicinal chemistry tactic to improve the safety profile of 2-aminothiazole drugs.
Part 4: Emerging Frontiers
Anti-Prion Activity
Recent high-throughput screenings have identified 2-aminothiazoles as potent inhibitors of prion replication (PrP^Sc) in neuroblastoma cells. The mechanism appears to involve the disruption of the protein misfolding pathway. Compounds like IND24 have shown promise in extending survival in animal models, suggesting a potential repurposing of this kinase-privileged scaffold for neurodegenerative diseases.
PROTACs and Covalent Inhibitors
-
PROTACs: 2-aminothiazole derivatives are being explored as the "warhead" ligand for recruiting kinases (like CDK or BCR-ABL) to E3 ligases for targeted degradation.
-
Covalent Inhibition: By appending an electrophilic "tail" (e.g., acrylamide) to the 2-aminothiazole core, researchers can create irreversible inhibitors that target specific cysteine residues in the ATP pocket, overcoming resistance mutations.
References
-
Hantzsch Synthesis Protocol & Mechanism: BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link
-
Dasatinib Synthesis & Intermediates: Google Patents. (2013). Synthesis process of dasatinib and intermediate thereof (US20130030177A1). Link
-
Medicinal Chemistry Review: Wan, Y., et al. (2021).[7][8] 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Link
-
Toxicity & Bioactivation: Jakopin, Z. (2020).[1] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[6] Link
-
Prion Disease Applications: Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry. Link
-
Sulfathiazole History: BenchChem. (2025). The Rise and Fall of a Wonder Drug: A Technical History of Sulfathiazole. Link
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Evolving Landscape of 2-Aminothiazoles: A Technical Guide to the Derivatives of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide delves into the derivatives of a specific, promising core structure: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate. As a Senior Application Scientist, my goal is to provide not just a compilation of data, but a strategic overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, grounded in mechanistic insights and practical experimental guidance.
The Core Moiety: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate - A Privileged Scaffold
The 2-aminothiazole ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The title compound, Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, serves as an excellent starting point for the exploration of new chemical entities due to its synthetic accessibility and the presence of three key functional groups amenable to derivatization: the 2-amino group, the 5-ester group, and the 4-p-tolyl group.
The strategic placement of these functionalities allows for a systematic investigation of how modifications at each position influence the compound's interaction with biological targets. The p-tolyl group at the 4-position, for instance, provides a lipophilic handle that can be crucial for binding to hydrophobic pockets in target proteins.
Synthetic Strategies: Building the Core and its Derivatives
The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a robust and versatile method that has been a mainstay in heterocyclic chemistry for over a century.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.
Synthesis of the Core Structure: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
The synthesis of the core molecule is a direct application of the Hantzsch synthesis. The key precursors are methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate and thiourea. The α-haloketone can be prepared by chlorination of the corresponding β-ketoester.
Experimental Protocol: Synthesis of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
-
α-Halogenation: To a solution of methyl 3-oxo-3-(p-tolyl)propanoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate. This intermediate can be used in the next step without further purification.
-
Hantzsch Condensation: Dissolve the crude α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to afford the desired Methyl 2-amino-4-p-tolylthiazole-5-carboxylate.
Derivatization Strategies
The three reactive sites on the core molecule offer a multitude of possibilities for generating a diverse library of derivatives.
The 2-amino group is a versatile handle for introducing a wide range of substituents.
-
N-Acylation and N-Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base like pyridine or triethylamine. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, which can significantly impact the compound's electronic and steric properties.[3]
-
Schiff Base Formation: Condensation with various aldehydes yields Schiff bases (imines), which can serve as intermediates for further reactions or be evaluated for their own biological activity.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents directly onto the amino group.
The ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate.
-
Amide Formation: The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of amides. This is a particularly important modification, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets.[4]
-
Esterification: The carboxylic acid can be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) to modulate the lipophilicity and steric bulk at this position.
Structure-Activity Relationships (SAR) and Biological Evaluation
The therapeutic potential of these derivatives has been explored primarily in the areas of oncology and infectious diseases. The following sections summarize key SAR findings.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[5][6] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7][8]
Table 1: Representative Anticancer Activity of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate Derivatives
| Compound ID | R (at 2-amino) | R' (at 5-position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | H | -OCH₃ | MCF-7 (Breast) | > 50 | [5] |
| 1b | -COCH₃ | -OCH₃ | MCF-7 (Breast) | 25.3 | [5] |
| 1c | H | -NH-Ph | MCF-7 (Breast) | 15.8 | [5] |
| 1d | H | -NH-(4-Cl-Ph) | MCF-7 (Breast) | 8.2 | [5] |
| 1e | H | -NH-(4-OCH₃-Ph) | MCF-7 (Breast) | 12.5 | [5] |
| 2a | H | -OCH₃ | HCT-116 (Colon) | > 50 | |
| 2b | -SO₂-Ph | -OCH₃ | HCT-116 (Colon) | 18.9 | |
| 2c | H | -NH-Cyclohexyl | HCT-116 (Colon) | 9.7 |
Key SAR Insights for Anticancer Activity:
-
2-Amino Group: Unsubstituted or simple N-acylated derivatives generally show moderate activity. Introduction of larger aromatic or heteroaromatic substituents can significantly enhance potency.
-
5-Carboxamide Moiety: Conversion of the 5-ester to a 5-carboxamide is a common strategy to improve anticancer activity. The nature of the amine used for amide formation is critical, with substituted anilines often yielding potent compounds. Electron-withdrawing groups on the aniline ring (e.g., chlorine) can increase activity.[5]
-
4-Aryl Group: The p-tolyl group is a good starting point. Modifications to this ring, such as the introduction of halogens or other functional groups, can modulate activity, likely by influencing the binding affinity to the target protein.
Antimicrobial Activity
2-Aminothiazole derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]
Table 2: Representative Antimicrobial Activity of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate Derivatives
| Compound ID | R (at 2-amino) | R' (at 5-position) | Microorganism | MIC (µg/mL) | Reference |
| 3a | H | -OCH₃ | S. aureus | 128 | [11] |
| 3b | H | -NH-Ph | S. aureus | 64 | [11] |
| 3c | H | -NH-(2-pyridyl) | S. aureus | 32 | [11] |
| 3d | H | -OCH₃ | E. coli | >256 | [9] |
| 3e | H | -NH-Ph | E. coli | 128 | [9] |
| 3f | H | -NH-(4-NO₂-Ph) | E. coli | 64 | [9] |
| 3g | H | -OCH₃ | C. albicans | 128 | [12] |
| 3h | H | -NH-Ph | C. albicans | 64 | [12] |
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Hydrogen Bonding: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. The presence of hydrogen bond donors and acceptors, such as the 2-amino group and the 5-carboxamide moiety, is also important for interaction with microbial targets.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, either at the 2-amino or 5-carboxamide position, can lead to enhanced antimicrobial activity. For example, pyridine-containing derivatives have shown good potency.[11]
-
Electronic Effects: The electronic nature of the substituents on the aromatic rings can influence activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity against Gram-negative bacteria.[9]
Characterization and Analytical Techniques
The structural elucidation of these novel derivatives relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for determining the precise structure of the derivatives. The chemical shifts of the thiazole proton (if present at C5), the amino protons, and the protons of the various substituents provide a wealth of structural information.[13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the amino group, the C=O stretch of the ester or amide, and the C=N and C-S stretches of the thiazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[15]
Future Directions and Conclusion
The derivatives of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of the core structure and the potential for diverse functionalization make this an attractive scaffold for medicinal chemists.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease and assessing their drug-like properties.
-
Expansion of Chemical Space: Exploring novel derivatization strategies to further probe the structure-activity relationships and to identify compounds with improved potency and selectivity.
This guide provides a framework for understanding the chemistry and biology of this important class of compounds. By leveraging the insights presented here, researchers can design and synthesize novel derivatives with the potential to address unmet medical needs in oncology, infectious diseases, and beyond.
References
-
Buzun, E., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6529. [Link]
-
Fathalla, O. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 89-119. [Link]
-
Lesyk, R., et al. (2011). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives. European Journal of Medicinal Chemistry, 46(9), 3947-3956. [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7359. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Hassan, A. S., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. International Journal of Pharmaceutical Sciences and Research, 14(9), 1000-1008. [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry Journal of Iran, 5(4), 38-48. [Link]
-
Liu, Z., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 7(57), 35947-35959. [Link]
-
El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Wang, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Batran, R. Z., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 15(1), 163-181. [Link]
-
Kumar, A., et al. (2016). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 26(15), 3543-3547. [Link]
-
deSolms, S. J., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 36(16), 2269-2277. [Link]
-
Desai, N. C., et al. (2014). Synthesis and antimicrobial activity of some new 2-substituted aminothiazoles. Der Pharma Chemica, 6(5), 277-283. [Link]
-
Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(42), 29633-29649. [Link]
-
Abdelgawad, M. A., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Journal of the Iranian Chemical Society, 19, 3437-3453. [Link]
-
Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16960. [Link]
-
El-Gamal, M. I., et al. (2018). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 23(11), 2946. [Link]
-
Al-Said, M. S., et al. (2012). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Molecules, 17(1), 114-124. [Link]
-
Jawor, M. L., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances, 6(81), 77899-77903. [Link]
-
Li, Y., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-19. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Wang, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(9), 2963. [Link]
-
Kaspady, M., et al. (2019). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 24(18), 3323. [Link]
-
S. Jayaprakash, et al. (2017). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds. Journal of Saudi Chemical Society, 21(1), S317-S326. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. op.niscair.res.in [op.niscair.res.in]
- 15. rsc.org [rsc.org]
Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2] Its derivatives are integral to drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[3][4] This guide provides a detailed, robust, and efficient one-pot protocol for the synthesis of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate. By leveraging the principles of the Hantzsch thiazole synthesis, this protocol circumvents the need for isolating the hazardous α-halo ketoester intermediate, resulting in a streamlined workflow with a good yield and high purity.[5][6] This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step experimental procedure and a deep dive into the underlying chemical principles.
Foundational Chemical Principles: The Hantzsch Thiazole Synthesis
The synthesis of the target compound is a classic example of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[7][8] This powerful reaction forms a thiazole ring through the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea.[9]
The one-pot protocol detailed here involves two primary stages:
-
In-situ α-Halogenation: A methyl β-ketoester bearing a p-tolyl group is first brominated at the α-carbon using N-Bromosuccinimide (NBS). This reaction is performed at a reduced temperature to ensure selective mono-halogenation and to minimize side reactions.
-
Cyclocondensation: Thiourea is then introduced directly into the reaction mixture. The strongly nucleophilic sulfur atom of thiourea attacks the electrophilic α-carbon of the brominated intermediate. A subsequent intramolecular cyclization, followed by a dehydration step, yields the stable aromatic 2-aminothiazole ring.[8]
The mechanism is visualized below.
Figure 1: Reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and reagent stoichiometry is critical for achieving the desired outcome.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |
| Methyl p-tolylacetoacetate | 206.24 | 10.0 | 1.0 | 2.06 g | ≥98% |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.1 | 1.96 g | ≥99% |
| Thiourea | 76.12 | 10.0 | 1.0 | 0.76 g | ≥99% |
| Tetrahydrofuran (THF) | - | - | - | 20 mL | Anhydrous |
| Deionized Water | - | - | - | 40 mL | - |
| Saturated NaHCO₃ (aq) | - | - | - | ~50 mL | - |
| Ethanol | - | - | - | As needed | Reagent Grade |
Required Equipment
-
150 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath and heating mantle
-
Thermometer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions
-
General: Perform the entire reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Thiourea: Suspected of causing cancer and may damage the unborn child.[10][11][12] It is harmful if swallowed.[12] Handle with extreme care, avoiding dust formation and exposure.[10][11]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides. Use in an area free of ignition sources.
-
α-Halo Esters (Intermediate): Compounds like ethyl bromopyruvate are lachrymatory and toxic.[13][14] Although this protocol avoids isolation, be aware that this intermediate is generated in situ.
Synthetic Workflow
The overall experimental process is outlined in the workflow diagram below.
Figure 2: High-level experimental workflow for the synthesis.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 150 mL three-neck round-bottom flask equipped with a magnetic stir bar, add methyl p-tolylacetoacetate (2.06 g, 10.0 mmol). Add deionized water (40 mL) and tetrahydrofuran (20 mL). Stir the mixture to form a solution or a fine suspension.
-
α-Bromination: Cool the flask in an ice-water bath to 0-5 °C. Once the temperature is stable, slowly add N-Bromosuccinimide (1.96 g, 11.0 mmol) in small portions over 15-20 minutes.
-
Causality Note: The low temperature and portion-wise addition of NBS are crucial for controlling the exothermic reaction and ensuring selective mono-bromination at the active methylene position, preventing the formation of di-brominated byproducts.
-
-
Reaction Monitoring (Bromination): Stir the reaction mixture vigorously at 0-5 °C for 1 hour. The completion of this step can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketoester.
-
Cyclocondensation: To the same flask, add thiourea (0.76 g, 10.0 mmol) in one portion. Replace the ice bath with a heating mantle and fit the flask with a reflux condenser.
-
Reflux: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-90 °C) and maintain this temperature for 12-16 hours.[5]
-
Causality Note: Thermal energy is required to overcome the activation energy for both the intramolecular cyclization and the final dehydration step, which drives the formation of the stable aromatic thiazole ring.
-
-
Isolation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes. A precipitate of the product hydrobromide salt may form.
-
Neutralization and Precipitation: Slowly add saturated sodium bicarbonate (NaHCO₃) solution dropwise while stirring until the pH of the mixture is neutral (pH ≈ 7). This step neutralizes the hydrobromic acid formed during the reaction and deprotonates the aminothiazole product, causing the free base to precipitate out of the solution as a solid.
-
Causality Note: The product is initially formed as a hydrobromide salt, which is often soluble in the reaction medium. Neutralization is essential to isolate the less soluble free base.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C or air-dry to a constant weight. A typical yield of the crude product is in the range of 70-80%.
Purification
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Characterization
The identity and purity of the final product, Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess final purity. A typical solvent system is Ethyl Acetate/Hexane (3:7).
-
Melting Point (MP): A sharp melting point range indicates high purity.
-
Spectroscopy:
-
¹H NMR: Expect characteristic peaks for the methyl ester, the p-tolyl group (aromatic protons and methyl singlet), and a broad singlet for the -NH₂ protons.[5]
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the thiazole ring carbons, and the carbons of the p-tolyl group.[5]
-
FTIR: Look for characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring).[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- CN102079732B. (2013). Method for synthesizing 2-amino-4-methylthiazole-carboxylate and derivatives thereof. Google Patents.
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
- US7408069B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
- CN103664819A. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Retrieved from [Link]
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Retrieved from [Link]
-
Matiadis, D., & Sagnou, M. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]
-
McKendry, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazole. Retrieved from [Link]
-
Noreen, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Applications of 2-Amino-5-chloro-4-thiazolecarboxylate in Drug Discovery. Retrieved from [Link]
-
Columbus Chemical. (n.d.). Safety Data Sheet - Thiourea. Retrieved from [Link]
-
Kauno Technologijos Universitetas. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. redox.com [redox.com]
- 12. columbuschemical.com [columbuschemical.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Methyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents, including kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. This Application Note details the mechanistic pathway and optimized synthetic protocol for Methyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate .
Unlike traditional multi-step procedures that require the isolation of lachrymatory
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The formation of the thiazole ring follows the Hantzsch synthesis paradigm.[1][2][3][4] The reaction proceeds through the condensation of an
Reaction Pathway[4]
-
Activation: The
-keto ester precursor, Methyl 3-oxo-3-(p-tolyl)propanoate, is halogenated at the -position (C2). -
Nucleophilic Attack: The sulfur atom of thiourea acts as a potent nucleophile, displacing the halide via an
mechanism to form an acyclic thioimidate intermediate. -
Cyclization: The terminal amine of the thioimidate attacks the ketone carbonyl.
-
Aromatization: Spontaneous dehydration (loss of water) drives the system to aromaticity, yielding the stable thiazole ring.
Mechanistic Visualization
Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis adapted for 4-aryl-5-carboxylate thiazoles.[5]
Critical Process Parameters (CPP)
To ensure reproducibility and high purity, the following parameters must be controlled:
| Parameter | Specification | Rationale |
| Solvent System | Ethanol or Methanol (Anhydrous) | Polar protic solvents stabilize the transition states of the Hantzsch cyclization. |
| Halogen Source | Iodine ( | Allows in situ generation of the |
| Temperature | Reflux (78°C for EtOH) | Required to overcome the activation energy for the dehydration/aromatization step. |
| Stoichiometry | 1.0 : 1.0 : 1.1 (Ketone:Halogen:Thiourea) | Slight excess of thiourea ensures complete consumption of the electrophilic halo-ketone. |
| pH Control | Post-reaction Basification (pH 8-9) | The reaction produces HBr/HI salts. Neutralization is required to liberate the free amine. |
Experimental Protocol
Method: One-Pot Synthesis using Iodine Catalyst (Green Chemistry Approach)
Materials
-
Reagent A: Methyl 3-oxo-3-(p-tolyl)propanoate (10 mmol, 1.92 g)
-
Reagent B: Thiourea (11 mmol, 0.84 g)
-
Reagent C: Iodine (
) (10 mmol, 2.54 g) -
Solvent: Ethanol (30 mL)
-
Quench: Aqueous Sodium Thiosulfate (
) -
Base: Aqueous Ammonia (
) or Sodium Carbonate ( )
Step-by-Step Workflow
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (Methyl 3-oxo-3-(p-tolyl)propanoate) in 30 mL of Ethanol.
-
Halogenation/Addition: Add Reagent C (Iodine) and Reagent B (Thiourea) to the flask.
-
Note: The order is crucial. Iodine reacts with the ketone to form the
-iodo intermediate, which is immediately trapped by thiourea.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting ketone spot (
) should disappear, and a fluorescent blue spot (product) should appear at lower .
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If excess iodine is visible (brown color), add 10% aqueous
dropwise until the color fades to yellow/clear. -
Evaporate the ethanol under reduced pressure (Rotavap) to approximately 1/3 of the original volume.
-
-
Precipitation: Pour the residue into 50 mL of crushed ice/water.
-
Basify the solution to pH 9 using
(or saturated ). This converts the thiazole hydroiodide salt into the precipitating free base.
-
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (
mL). -
Purification: Recrystallize from hot Ethanol/Water (8:2) to obtain pale yellow crystals.
Analytical Validation
The following spectral data confirms the structure of Methyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate.
Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.
NMR Interpretation ( NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment | Structural Feature |
| 7.60 | Doublet ( | 2H | Ar-H | p-Tolyl (Ortho to thiazole) |
| 7.50 | Broad Singlet | 2H | Amino group (Exchangeable with | |
| 7.25 | Doublet ( | 2H | Ar-H | p-Tolyl (Meta to thiazole) |
| 3.65 | Singlet | 3H | Methyl Ester | |
| 2.35 | Singlet | 3H | Methyl group on p-Tolyl ring |
Mass Spectrometry[8]
-
Calculated Mass (
): 248.29 g/mol -
Observed (
):
Troubleshooting & Optimization
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete neutralization of the acid salt.
-
Fix: Ensure the pH reaches 9 during the workup.[5] If the solid is sticky, sonicate in cold water before filtration.
-
-
Issue: Dark Product Color.
-
Cause: Oxidation of the amino group or residual iodine.
-
Fix: Ensure thorough washing with sodium thiosulfate. Recrystallize using activated charcoal if necessary.
-
-
Issue: Starting Material Remains.
-
Cause: Inefficient halogenation.
-
Fix: Add a catalytic amount (10 mol%) of NBS if using the Iodine method, or increase reflux time.
-
References
-
Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using iodine as a catalyst." Synthesis, 50, 4867-4874.[6] (General protocol adaptation for one-pot synthesis).
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-amino-4-arylthiazoles using ionic liquids." Tetrahedron Letters, 49(2), 248-251.
-
PubChem Compound Summary. "Ethyl 2-amino-4-methylthiazole-5-carboxylate" (Analogous spectral data reference).
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. Thiazole synthesis [organic-chemistry.org]
Application Note: IR Spectroscopy of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
Introduction & Scope
The thiazole pharmacophore is a cornerstone in medicinal chemistry, serving as the core scaffold for diverse therapeutics including antiretrovirals (e.g., Ritonavir), antibiotics (e.g., Sulfathiazole), and novel HIV-1 integrase inhibitors. Methyl 2-amino-4-p-tolylthiazole-5-carboxylate represents a critical intermediate in the synthesis of these bioactive agents.
This Application Note provides a rigorous protocol for the infrared (IR) spectroscopic characterization of this compound. Unlike simple aliphatic amines, this molecule exhibits complex vibrational coupling due to the conjugation between the electron-donating 2-amino group, the aromatic thiazole/tolyl systems, and the electron-withdrawing 5-carboxylate ester. Accurate interpretation of these bands is essential for validating synthetic success and purity.
Structural Analysis
The molecule comprises four distinct vibrational domains:
-
2-Amino Group (
): Primary amine subject to intermolecular hydrogen bonding. -
Thiazole Core: Heterocyclic
and vibrations. -
5-Carboxylate Ester: Conjugated carbonyl (
) and stretches. -
4-p-Tolyl Moiety: Para-substituted benzene ring offering diagnostic out-of-plane (OOP) bending modes.
Experimental Protocol
Synthesis Context (Impurity Profiling)
To accurately interpret the spectrum, one must understand potential impurities. This compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing thiourea with methyl 2-bromo-3-(p-tolyl)-3-oxopropionate .
-
Critical Impurities: Unreacted thiourea (broad thiocarbonyl bands),
-halo ketone starting material, or hydrolyzed acid derivatives.
Sample Preparation
While Attenuated Total Reflectance (ATR) is convenient, KBr Transmission is recommended for this compound to resolve the fine hyperfine splitting in the fingerprint region (
Method A: KBr Pellet (Gold Standard for Resolution)
-
Ratio: Mix
of dry sample with of spectroscopic grade KBr. -
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size
to avoid Christiansen effect). -
Pressing: Compress at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
Validation: The pellet must be translucent. Opaque pellets cause scattering, distorting baseline and peak intensities.
Method B: Diamond ATR (Routine Screening)
-
Ensure the crystal is clean (background scan must show only atmospheric
). -
Apply sufficient pressure to the solid sample to ensure intimate contact.
-
Note: Peak positions may shift slightly (
) lower compared to transmission modes due to refractive index dispersion.
Instrument Parameters
-
Range:
-
Resolution:
(Required to resolve aromatic overtones) -
Scans: 32 (ATR) or 16 (KBr)
-
Apodization: Boxcar or weak Norton-Beer
Workflow Visualization
Figure 1: Experimental workflow ensuring sample integrity before spectral acquisition.
Spectral Interpretation & Assignment
The following assignments are derived from empirical data of analogous 2-amino-4-arylthiazole-5-carboxylates.
Functional Group Mapping
Figure 2: Correlation between molecular moieties and characteristic IR absorption regions.
Detailed Assignment Table
| Wavenumber ( | Intensity | Vibrational Mode ( | Functional Group Assignment |
| 3420 - 3380 | Medium | Primary Amine (Asymmetric): Higher frequency band of the doublet. | |
| 3320 - 3250 | Medium | Primary Amine (Symmetric): Lower frequency band. Broadening indicates H-bonding. | |
| 3100 - 3000 | Weak | Aromatic C-H: Characteristic of the p-tolyl and thiazole rings. | |
| 2950 - 2850 | Weak | Aliphatic C-H: Methyl groups (ester | |
| 1695 - 1680 | Strong | Conjugated Ester: Shifted lower than typical esters ( | |
| 1620 - 1590 | Strong | Thiazole Ring: Imine-like stretch, often overlapping with aromatic | |
| 1550 - 1500 | Med-Strong | Aromatic Skeleton: Ring breathing modes of the p-tolyl group. | |
| 1280 - 1250 | Strong | Ester C-O: Asymmetric stretching of the ester linkage. | |
| 840 - 810 | Strong | Para-Substitution: Diagnostic sharp band for 1,4-disubstituted benzene (p-tolyl). | |
| 650 - 600 | Medium | Thiazole C-S: Characteristic stretching of the thioether linkage in the ring. |
Technical Analysis & Causality
-
The Carbonyl Shift (
): Typically, saturated esters appear at . However, in this molecule, the carbonyl carbon is directly attached to the thiazole ring (position 5). The -electron density from the thiazole ring (and the electron-donating amino group at position 2) delocalizes into the carbonyl antibonding orbital. This increases the single-bond character of the bond, lowering its force constant and reducing the vibrational frequency to . -
The Amine Doublet: The appearance of two distinct bands in the
region confirms the presence of a primary amine ( ). If the sample were the intermediate (uncyclized) or a secondary amine derivative, this pattern would change (e.g., single band for secondary amine). -
Para-Tolyl Confirmation: The region below
is the "fingerprint." The strong band at corresponds to the in-phase out-of-plane wagging of the two adjacent hydrogens on the benzene ring. This is the most reliable marker to distinguish the para-tolyl isomer from ortho or meta impurities.
Troubleshooting & Validation
| Issue | Spectral Symptom | Root Cause | Corrective Action |
| Wet Sample | Broad hump | Residual | Dry sample at |
| Thiourea Contamination | Broad, intense bands at | Unreacted starting material. | Recrystallize from Ethanol/Water. |
| Christiansen Effect | Asymmetric, distorted peaks with "derivative-like" shape. | Particle size in KBr pellet is too large. | Regrind sample; particle size must be |
References
-
Thiazole Synthesis & Spectral Data
- Source: "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives.
- )
-
URL:[Link]
-
Vibrational Assignment of 2-Aminothiazoles
- Source: "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." MDPI Molecules.
- Relevance: Provides detailed theoretical (DFT)
-
URL:[Link]
-
Hantzsch Synthesis Mechanism
Sources
Technical Application Note: Characterization and Profiling of Thiazole-Based Kinase Inhibitors
Introduction & Executive Summary
The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous FDA-approved kinase inhibitors, including Dasatinib (Bcr-Abl/Src) and Dabrafenib (BRAF). This Application Note details the technical profiling of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate (MATC) , a representative synthetic intermediate and kinase inhibitor scaffold.
While often utilized as a building block for fragment-based drug discovery (FBDD), MATC exhibits intrinsic ATP-competitive inhibitory potential due to its donor-acceptor hydrogen bonding motif at the 2-amino position, which mimics the adenine ring of ATP. This guide provides a comprehensive workflow for synthesizing, purifying, and profiling MATC against relevant kinase targets (e.g., Src family kinases , Aurora kinases , and CDKs ), establishing a robust protocol for validating thiazole-based hits.
Key Technical Objectives
-
Synthesis: High-yield Hantzsch thiazole synthesis of MATC.
-
Biochemical Profiling: TR-FRET kinase assay setup for IC50 determination.
-
Cellular Validation: Target engagement validation via Western Blotting.
Chemical Identity & Synthesis Protocol
Molecule Description[1]
-
IUPAC Name: Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
-
Molecular Formula: C₁₂H₁₂N₂O₂S
-
Molecular Weight: 248.30 g/mol
-
Structural Role: The 2-amino group functions as a bidentate hinge binder (donor-acceptor), while the p-tolyl group occupies the hydrophobic pocket (Gatekeeper/Back-pocket), and the methyl ester allows for solvent-front interactions or further derivatization.
Synthesis Workflow (Hantzsch Thiazole Synthesis)
The synthesis exploits the condensation of thiourea with an
Reagents:
-
Thiourea (1.1 eq)
-
Methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate (1.0 eq)
-
Ethanol (Solvent)[1]
-
Sodium Acetate (Base catalyst)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of Methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate in 20 mL of anhydrous ethanol.
-
Addition: Add 11 mmol of thiourea.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 3:1).
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).
-
Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution to liberate the free base.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize from hot ethanol to yield MATC as off-white/yellowish crystals.
Synthesis Logic Diagram
Figure 1: Hantzsch synthesis pathway for MATC generation. The reaction proceeds via nucleophilic attack of the sulfur on the alpha-carbon, followed by cyclization.
Biochemical Kinase Assay Protocol (TR-FRET)
To validate MATC as a kinase inhibitor, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™ or HTRF®). This format is robust, homogeneous, and minimizes interference from fluorescent compounds.
Target Suggestion: Src Kinase or Aurora A (based on scaffold precedence).
Materials
-
Kinase: Recombinant Human Src Kinase (active).
-
Substrate: PolyGT (Glu:Tyr 4:1) labeled with Fluorescein or Biotin.
-
Tracer/Antibody: Europium-labeled anti-phosphotyrosine antibody.
-
ATP: Ultra-pure ATP (Km apparent concentration, typically 10-50 µM).
-
Compound: MATC (10 mM stock in DMSO).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Experimental Workflow
-
Compound Preparation:
-
Prepare a 10-point dose-response curve of MATC in DMSO (3-fold serial dilutions).
-
Transfer 50 nL of compound to a low-volume 384-well plate (Greiner #784075).
-
-
Enzyme/Substrate Mix:
-
Dilute Src Kinase and Fluorescein-PolyGT substrate in Assay Buffer.
-
Add 5 µL of Enzyme/Substrate mix to the plate.
-
Note: Pre-incubate compound and enzyme for 15 mins to detect slow-binding kinetics (optional but recommended for Type II inhibitors).
-
-
Reaction Initiation:
-
Add 5 µL of ATP solution (at Km).
-
Final reaction volume: 10 µL.
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 60 minutes.
-
-
Detection:
-
Add 10 µL of EDTA/Eu-Antibody detection mix (stops the reaction and binds phosphotyrosine).
-
Incubate for 60 minutes.
-
-
Readout:
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).
-
Data Analysis
Calculate the TR-FRET Ratio (Em665/Em615). Normalize data to High Control (DMSO + Enzyme + Substrate + ATP) and Low Control (No ATP or EDTA stop). Fit data to the 4-parameter logistic equation:
Assay Logic Diagram
Figure 2: TR-FRET Kinase Assay workflow for IC50 determination.
Cellular Validation (Protocol: Western Blot)
Biochemical potency does not guarantee cellular activity due to permeability issues. This protocol verifies if MATC inhibits autophosphorylation of the target kinase in live cells.
Cell Model
-
Cell Line: A549 (Lung Carcinoma) or MDA-MB-231 (Breast Cancer), known for high Src/EGFR activity.
-
Culture: DMEM + 10% FBS.
Treatment Protocol
-
Seeding: Seed
cells/well in a 6-well plate. Allow adhesion overnight. -
Starvation: Switch to serum-free medium for 4 hours to reduce basal phosphorylation noise.
-
Treatment: Treat cells with MATC (1, 5, 10 µM) and DMSO control for 2 hours.
-
Positive Control: Dasatinib (100 nM).
-
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes (if looking at EGFR/Src axis).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).
Western Blot Analysis
-
Primary Antibody: Anti-pSrc (Tyr416) or Anti-pEGFR.
-
Loading Control: Anti-Total Src or Anti-GAPDH.
-
Visualization: ECL Chemiluminescence.
-
Success Criteria: Dose-dependent reduction in pSrc band intensity relative to Total Src.
Summary of Expected Properties
| Parameter | Expected Value/Observation | Notes |
| Solubility | Low in water; High in DMSO (>50 mM) | The ester and aryl groups increase lipophilicity (cLogP ~ 2.5-3.0). |
| Kinase IC50 | µM range (1–10 µM) | As a fragment/scaffold, potency is moderate compared to optimized drugs (nM). |
| Mechanism | ATP Competitive (Type I) | Binds to the hinge region via the 2-amino group. |
| Cell Permeability | Moderate to High | Small MW (248 Da) and neutral charge favor passive diffusion. |
References
-
Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer, 9(1), 28-39. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." (Standard Protocol Reference). Link
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-Amino-4-(p-tolyl)thiazole-5-carboxylate
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide derivative. This document provides a detailed, step-by-step methodology suitable for large-scale production, including the synthesis of the requisite α-haloketone precursor, optimized reaction conditions, scalable work-up and purification procedures, and thorough analytical characterization of the final product. Safety considerations for handling the reagents at an industrial scale are also addressed to ensure a safe and efficient manufacturing process.
Introduction: The Significance of 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole moiety is a privileged heterocyclic structure prominently featured in a multitude of clinically approved drugs and pharmacologically active compounds.[1] Its versatile biological activities, including but not limited to antibacterial, antifungal, anti-inflammatory, and anticancer properties, make it a cornerstone in modern drug design.[2] The ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate, with its specific substitution pattern, presents a valuable building block for the synthesis of novel therapeutic agents. The presence of the p-tolyl group can influence the molecule's lipophilicity and binding interactions with biological targets, while the carboxylate at the 5-position offers a convenient handle for further chemical modifications and the generation of diverse compound libraries.
The Hantzsch thiazole synthesis, a classic and widely utilized method, provides a direct and efficient route to this class of compounds through the condensation of an α-haloketone with thiourea.[3] This application note focuses on adapting and optimizing this reaction for large-scale production, addressing the practical challenges associated with scaling up chemical syntheses.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The large-scale synthesis of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is strategically divided into two key steps:
Step 1: Synthesis of the α-Haloketone Intermediate. The crucial α-haloketone, ethyl 2-chloro-3-oxo-3-(p-tolyl)propanoate, is prepared via the chlorination of its corresponding β-ketoester, ethyl 3-oxo-3-(p-tolyl)propanoate.
Step 2: Hantzsch Thiazole Synthesis. The synthesized α-haloketone is then condensed with thiourea in a one-pot reaction to yield the final product.
This two-step approach allows for better control over the purity of the intermediate and the final product, which is critical for large-scale manufacturing.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-understood mechanism involving the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Sources
Troubleshooting & Optimization
troubleshooting low yield in thiazole synthesis
Status: Online | Tier: Level 3 Engineering Support Topic: Troubleshooting Low Yield in Thiazole Synthesis Ticket ID: THZ-YIELD-OPT-001
Introduction: The "Hidden" Yield Killers
Welcome to the Thiazole Synthesis Support Center. If you are accessing this guide, you are likely experiencing yields below 40% in your Hantzsch or oxidative cyclization reactions.
Thiazole synthesis is deceptively simple on paper but notoriously sensitive in practice. The "low yield" is rarely a single catastrophic failure; rather, it is usually the accumulation of losses across three specific vectors: Precursor Instability (the
This guide abandons the "add X to Y" textbook approach in favor of a Root Cause Analysis (RCA) framework. We will isolate the failure mode and patch it with self-validating protocols.
Visual Diagnostics: The Troubleshooting Logic Tree
Before altering your chemistry, locate your failure point on the decision matrix below.
Figure 1: Logic flow for diagnosing yield loss. Most failures occur at the "Check SM" (degradation) or "Workup" (pH error) stages.
Module 1: The Precursor Trap ( -Haloketones)
Q: My -haloketone starting material turns dark/oily before I even use it. Is this affecting yield?
A: Yes. This is the #1 cause of failure in the Hantzsch synthesis.
The Mechanism of Failure:
-
Self-Condensation: They polymerize into furan-like tars upon exposure to light or moisture.
-
Nucleophilic Attack: Even trace moisture hydrolyzes them to
-hydroxy ketones, which do not cyclize to thiazoles efficiently.
The Fix: The "One-Pot" NBS Protocol
Do not isolate the
Evidence: Research confirms that one-pot procedures using NBS or ionic liquids significantly boost yields (85-95%) compared to stepwise isolation (50-60%) by minimizing intermediate handling [1, 2].
Module 2: The "Silent" Workup Loss
Q: My TLC shows a strong product spot, but I recover very little solid after acid/base extraction. Where did it go?
A: You likely washed your product away in the aqueous layer.
The Chemical Reality: Thiazoles are weak bases. The lone pair on the Nitrogen atom has a pKa of approximately 2.5 .
-
The Error: Many standard workups involve washing the organic layer with 1M HCl to remove unreacted amines.
-
The Consequence: At pH 1-2, the thiazole is fully protonated (
) and becomes water-soluble. If you discard the aqueous layer, you discard your product.
Data: pH vs. Solubility Profile
| Workup Condition | Species Dominant | Phase Location | Yield Impact |
| Acid Wash (pH < 2) | Thiazolium Salt ( | Aqueous (Lost) | Severe Loss (>50%) |
| Neutral (pH 7) | Free Base / Salt Mix | Partitioned | Moderate Loss |
| Basic (pH > 9) | Free Base ( | Organic (Retained) | Optimal Recovery |
The Fix:
-
Avoid Strong Acids: Do not wash with HCl.
-
Neutralization: Quench the reaction with saturated
or until pH > 8. -
Salting Out: If the thiazole is polar, saturate the aqueous layer with NaCl to force the organic product out (Hofmeister effect).
Module 3: Catalysis & Green Solvents
Q: The reaction is sluggish (24h+). Heating leads to tar. How do I accelerate it without decomposition?
A: Switch to "On-Water" or PEG-400 conditions.
The Mechanism: Traditional reflux in ethanol/toluene can be too harsh. Modern "Green Chemistry" approaches utilize the hydrophobic effect .
-
Water/PEG-400: These solvents force the organic reactants (
-haloketone and thioamide) into micro-droplets (micelles), effectively increasing the local concentration and reaction rate without high heat [3, 4]. -
Iodine Catalysis: Adding 10 mol% molecular iodine (
) acts as a Lewis acid to activate the carbonyl and facilitate the dehydration step (aromatization) [5].
Protocol: Self-Validating One-Pot Synthesis
This protocol is designed to eliminate precursor instability and workup losses.
Scope: Synthesis of 2-aminothiazoles from ketones. Reagents: Acetophenone derivative (1.0 eq), Thiourea (1.1 eq), NBS (1.0 eq), p-Toluenesulfonic acid (0.1 eq), Ethanol/Water (1:1).
Step-by-Step Workflow
-
Bromination (The "In-Situ" Step):
-
Cyclization (The Hantzsch Step):
-
Once bromination is complete (usually <1h), add Thiourea (1.1 eq) directly to the flask.
-
Heat to mild reflux (60-70°C) for 2-4 hours.
-
Observation: The solution often turns yellow/orange. A precipitate (thiazole hydrobromide salt) may form.
-
-
Validation Checkpoint:
-
Take an aliquot.[4] Neutralize it in a vial with
. Spot on TLC. -
Success Criteria: You should see a distinct fluorescent spot under UV (thiazoles are highly UV active).
-
-
Optimized Isolation (The "pH Safe" Workup):
Visualizing the Pathway
Understanding the mechanism helps predict side reactions.
Figure 2: Reaction pathway.[1][2][4][5][6][7][8][9][10][11][12] The red node (
References
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquids." Tetrahedron Letters. (Demonstrates yield improvement via one-pot telescoping).
-
Kashyap, S. J., et al. (2025).[6] "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis." PMC. (Validates silica-supported catalysts and one-pot efficiency).
-
Deligeorgiev, T., et al. (2010). "Green synthesis of thiazoles in water." Mini-Reviews in Organic Chemistry. (Discusses the hydrophobic effect in aqueous synthesis).
-
Mekala, R., et al. (2015). "PEG-400 mediated synthesis of thiazoles." MDPI. (Highlights PEG as a superior solvent for yield).
-
Vaghasiya, Y. K., et al. (2008). "Iodine catalyzed synthesis of 2-aminothiazoles."[1] Arkivoc. (Mechanistic insight into iodine catalysis).
For further assistance, please verify your
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Substituted 2-Aminothiazoles
Welcome to the technical support center for the purification of substituted 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. As a privileged scaffold in medicinal chemistry, the purity of 2-aminothiazoles is paramount for reliable biological data and successful drug development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to overcome these hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions, but the underlying chemical principles to inform your experimental choices.
Problem 1: My final 2-aminothiazole product is contaminated with unreacted starting materials (e.g., α-haloketone and thiourea). How do I remove them?
Root Cause Analysis: This is a common issue stemming from incomplete reaction or incorrect stoichiometry. Unreacted α-haloketones are typically non-basic and less polar than the 2-aminothiazole product, while thiourea is polar and weakly basic.
Solution 1: Optimized Acid-Base Extraction Protocol
This technique leverages the basicity of the 2-aminothiazole to separate it from non-basic impurities like α-haloketones.
-
Step 1: Dissolution. Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Step 2: Acidic Wash. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminothiazole will be protonated and move into the aqueous layer, leaving the non-basic α-haloketone in the organic layer.
-
Step 3: Separation of Layers. Carefully separate the aqueous and organic layers. The organic layer contains the α-haloketone and can be discarded.
-
Step 4: Basification and Re-extraction. Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the pH is basic (pH 8-9), which will precipitate the free base of the 2-aminothiazole.[3] Extract the now neutral 2-aminothiazole back into an organic solvent (e.g., ethyl acetate or DCM).
-
Step 5: Final Wash and Drying. Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Solution 2: Flash Chromatography Protocol
For less basic 2-aminothiazoles or when extraction is inefficient, flash chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective. For example, a gradient of 0-10% methanol in DCM can separate the less polar α-haloketone from the more polar 2-aminothiazole and highly polar thiourea.
-
TLC Monitoring: Always develop a method on a TLC plate first to determine the optimal solvent system for separation.[4]
Problem 2: My 2-aminothiazole product is persistently colored (yellow, brown, or even pink). How can I decolorize it?
Root Cause Analysis: Color in 2-aminothiazole products often arises from the formation of oxidized or polymeric impurities. The electron-rich nature of the 2-aminothiazole ring system makes it susceptible to oxidation, especially when exposed to air and light. Impurities in starting materials, particularly α-haloketones, can also contribute to color.
Solution 1: Activated Carbon Treatment
Activated carbon is a classic and effective method for removing colored impurities through adsorption.
-
Step 1: Dissolution. Dissolve the colored product in a suitable organic solvent (e.g., ethanol, ethyl acetate, or acetone) at room temperature or with gentle heating.
-
Step 2: Addition of Activated Carbon. Add a small amount of activated carbon (typically 1-5% by weight of the product) to the solution.
-
Step 3: Stirring/Heating. Stir the mixture at room temperature for 30-60 minutes. For more stubborn colors, gentle heating (e.g., refluxing for 15-30 minutes) can be employed, but be cautious of potential product degradation with heat-sensitive compounds.
-
Step 4: Filtration. Filter the hot or cooled solution through a pad of Celite® or a fine filter paper to remove the activated carbon. The Celite® is crucial to prevent fine carbon particles from passing through.
-
Step 5: Crystallization/Concentration. The decolorized filtrate can then be concentrated and the product isolated by crystallization or other methods.
Solution 2: Reverse-Phase Flash Chromatography
If activated carbon treatment is ineffective or leads to product loss, reverse-phase chromatography can be an excellent alternative for removing colored impurities that may have different polarities than the desired product.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of acetonitrile or methanol in water is commonly used. A shallow gradient can effectively separate closely related colored impurities.
-
Advantage: This method can simultaneously purify and decolorize the product.
Problem 3: I am observing significant peak tailing during HPLC/flash chromatography of my 2-aminothiazole. What is the cause and how can I fix it?
Root Cause Analysis: Peak tailing for basic compounds like 2-aminothiazoles on silica gel is a classic problem. It is primarily caused by the interaction of the basic amine with acidic silanol groups on the surface of the silica stationary phase.[5] This leads to a secondary retention mechanism, resulting in broad and tailing peaks.
Solution 1: Mobile Phase Modification with a Basic Additive
Adding a small amount of a basic modifier to the mobile phase can significantly improve peak shape.
-
Mechanism: The basic modifier (e.g., triethylamine, TEA, or ammonia) acts as a competitor for the acidic silanol sites, effectively "masking" them from the 2-aminothiazole analyte.[6][7]
-
Protocol: Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol). It is important to also pre-treat the silica gel by flushing the column with the modified mobile phase before loading your sample.
-
Caution: Ensure your compound is stable to basic conditions.
Solution 2: Use of Alternative Stationary Phases
If mobile phase modification is not sufficient or desirable, consider using a different stationary phase.
-
Amino-functionalized Silica: This stationary phase has a basic surface, which repels the basic 2-aminothiazole, minimizing the problematic secondary interactions.
-
Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase (C18): As mentioned previously, reverse-phase chromatography is an excellent option for purifying polar and basic compounds.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in the Hantzsch synthesis of 2-aminothiazoles?
The most common impurities include unreacted starting materials (α-haloketone and thiourea), bis(2-amino-4-substituted-thiazole)sulfides (from side reactions of thiourea), and in some cases, isomeric byproducts such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic reaction conditions.
FAQ 2: How does the substitution pattern on the 2-aminothiazole ring affect its polarity and purification strategy?
The polarity of a substituted 2-aminothiazole is a composite of the polar 2-amino group and the thiazole ring, and the lipophilicity of the substituents.
-
Electron-donating groups (e.g., alkyl, alkoxy) generally decrease polarity.
-
Electron-withdrawing groups (e.g., nitro, cyano) increase polarity.
-
Large, non-polar substituents (e.g., phenyl, long alkyl chains) will significantly decrease polarity and increase solubility in non-polar solvents.
This directly impacts the choice of purification method:
-
Highly polar substituted 2-aminothiazoles may be purified using reverse-phase chromatography or recrystallization from polar solvents.
-
Less polar analogs are well-suited for normal-phase chromatography with less polar mobile phases (e.g., ethyl acetate/hexanes).
FAQ 3: Can 2-aminothiazoles chelate metal ions, and how does this affect purification?
Yes, the nitrogen and sulfur atoms in the 2-aminothiazole ring can act as a bidentate ligand and chelate metal ions. This can be problematic if your reaction mixture contains residual metal catalysts or if metal ions are leached from glassware or reagents. Metal chelation can lead to:
-
Broad or misshapen peaks in chromatography.
-
Difficulty in crystallization.
-
Unusual coloration of the final product.
To mitigate this, you can wash your crude product with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the workup.
FAQ 4: My 2-aminothiazole is unstable and decomposes during purification. What precautions should I take?
Some 2-aminothiazoles can be sensitive to heat, light, and prolonged exposure to silica gel.[8]
-
Minimize Heat: Concentrate solutions at lower temperatures using a rotary evaporator with a water bath set to 30-40°C. Avoid prolonged heating during recrystallization.
-
Protect from Light: Work in a fume hood with the sash down and store samples in amber vials.
-
Rapid Chromatography: Do not let the sample sit on a silica gel column for extended periods. Use flash chromatography for rapid purification.
-
Inert Atmosphere: For particularly sensitive compounds, perform purification steps under an inert atmosphere of nitrogen or argon.
-
Storage: Store purified 2-aminothiazoles in a freezer, protected from light and moisture. Some studies have shown that storing 2-aminothiazoles in DMSO at room temperature can lead to decomposition, so it is advisable to store stock solutions at -20°C.[8]
Data and Protocols
Table 1: Recommended Starting Solvent Systems for Recrystallization
| Polarity of Substituted 2-Aminothiazole | Primary Solvent | Co-solvent (for anti-solvent crystallization) |
| High | Ethanol, Methanol, Isopropanol | Water, Hexanes, Diethyl Ether |
| Medium | Ethyl Acetate, Acetone, Acetonitrile | Hexanes, Heptane, Toluene |
| Low | Dichloromethane, Toluene, Chloroform | Hexanes, Pentane, Diethyl Ether |
Table 2: Troubleshooting Guide for Column Chromatography
| Problem | Observation | Potential Cause | Recommended Solution |
| Peak Tailing | Asymmetrical peaks with a "tail" | Interaction of basic amine with acidic silica | Add 0.1-1% triethylamine to the mobile phase.[6][7] |
| No Elution | Compound remains at the top of the column | Mobile phase is not polar enough | Increase the percentage of the more polar solvent (e.g., methanol in DCM). |
| Poor Separation | Co-elution of product and impurities | Inappropriate solvent system | Optimize the mobile phase using TLC with different solvent systems. |
| Product Decomposition | Streaking on TLC, low recovery | Compound is unstable on silica | Use a less acidic stationary phase (e.g., alumina) or switch to reverse-phase. |
Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: A decision tree to guide the selection of an appropriate purification strategy for substituted 2-aminothiazoles.
References
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Biotage. (2023a, January 23). When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]
-
Biotage. (2023b, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
- El-Gazzar, A. R. B. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(7), 1565-1591.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry Journal of Iran, 5(4), 312-321.
- K-M. Lee, et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(4), 289-293.
- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- M. C. S. de Mattos, et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9494-9507.
- M. M. Avellar, et al. (2016).
- M. Pagano, et al. (2009). A domino alkylation-cyclization reaction of propargyl bromides with thioureas and thiopyrimidinones allows the synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones, respectively. Synlett, (13), 2093-2096.
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
- S. E. Bramley, et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- T. D. Williams, et al. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Y. Ishiwata & H. Togo. (2008). Thiazoles were obtained in good yields by the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides. Synlett, (17), 2637-2641.
- Z. Jakopin. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Drug Design, 96(4), 984-998.
- Z. Zarnegar & M. Kalhor. (2019). Fe3O4/SO3H@zeolite-Y as a novel multi-functional and magnetic nanocatalyst for clean and soft synthesis of imidazole and perimidine derivatives. RSC Advances, 9(34), 19333-19346.
- U.S. Patent No. 2,489,038. (1949).
- European Patent No. EP0482607B1. (1995). Process of producing 2-aminothiazole.
- U.S. Patent No. US2004200096A1. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- Al-Amiery, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
VistaLab. (n.d.). Ali-Q Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 2-Aminothiazole Esters
[1]
Current Status: Operational Subject: 2-Aminothiazole Esters – Stability Profile, Storage Protocols, and Troubleshooting Audience: Medicinal Chemists, DMPK Scientists, Compound Management[1]
Introduction: The Stability Paradox
2-Aminothiazole esters are privileged scaffolds in drug discovery, serving as precursors to clinical kinase inhibitors (e.g., Dasatinib, Abemaciclib) and antimicrobial agents.[1] However, they present a distinct stability paradox : while the thiazole ring is aromatic and generally robust in the solid state, the 2-amino substituent renders the system electron-rich and highly susceptible to oxidative degradation in solution—particularly in polar aprotic solvents like DMSO. Furthermore, the ester functionality introduces a secondary failure mode via hydrolysis.[1]
This guide provides an evidence-based framework for handling these compounds, moving beyond generic "store at -20°C" advice to address the specific mechanistic vulnerabilities of this scaffold.
Module 1: Chemical Stability & Degradation Mechanisms
To preserve integrity, one must understand the three primary degradation vectors: Oxidative Dimerization , Solvolysis (Hydrolysis) , and Photolytic Degradation .[1]
1. The "DMSO Trap" (Oxidative Instability)
Contrary to popular belief, DMSO is not an inert solvent for 2-aminothiazoles.[1] Research indicates that 2-aminothiazoles stored in DMSO at room temperature can undergo significant decomposition (up to 64% loss over 7 days).[1]
-
Mechanism: The electron-rich C5 position and the exocyclic amine are prone to oxidation. DMSO, acting as a mild oxidant (especially if trace acid is present), facilitates the formation of azo-dimers and sulfoxides .[1]
-
Visual Indicator: Clear stock solutions turning yellow, brown, or black over time.[1]
2. Ester Hydrolysis
The ester moiety (typically at C4 or C5) is susceptible to hydrolysis.[2]
-
Base Sensitivity: The 2-amino group can act as an intramolecular general base, potentially accelerating hydrolysis of the ester under neutral-to-basic conditions.[1]
-
Acid Sensitivity: While less rapid, acidic conditions can protonate the ring nitrogen (N3), activating the ester carbonyl toward nucleophilic attack by water.[1]
3. Degradation Pathway Diagram
The following diagram illustrates the competing degradation pathways researchers must mitigate.
Module 2: Storage & Handling Protocols
The following protocols are designed to minimize the activation energy for the degradation pathways described above.
Storage Condition Matrix
| State | Condition | Stability Window | Critical Notes |
| Solid (Powder) | -20°C, Desiccated | > 2 Years | Protect from light.[1] Amber vials are mandatory to prevent photo-oxidation.[1] |
| DMSO Stock (10mM) | -20°C | 1–2 Months | High Risk. Do not store at RT.[1] Avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock (10mM) | -80°C | 6 Months | Recommended for long-term library storage.[1] |
| Aqueous Buffer | pH 6–7, 4°C | < 24 Hours | Prepare fresh.[1] The ester will hydrolyze; the amine may oxidize. |
Protocol: Preparation of Stable Stock Solutions
-
Solvent Choice: Use anhydrous DMSO (stored over molecular sieves).[1] Water content >0.1% accelerates hydrolysis.[1]
-
Inert Atmosphere: Flush vials with Argon or Nitrogen after use.[1] Oxygen promotes radical formation at the C5 position.
-
Single-Use Aliquots: To avoid freeze-thaw degradation (which introduces moisture via condensation), aliquot stocks into small volumes (e.g., 20 µL) immediately after preparation.[1]
Module 3: Troubleshooting & FAQs
Q1: My DMSO stock solution has turned from clear/white to dark brown. Is it still usable?
-
Diagnosis: This indicates oxidative degradation, likely forming azo-dimers or polymerized byproducts.[1]
-
Action: Discard immediately. These impurities are often "PAINS" (Pan-Assay Interference Compounds) and will generate false positives in biological assays by sequestering proteins or interfering with optical readouts.[1]
-
Prevention: Store future stocks at -80°C and exclude light.
Q2: I observe a mass shift of +16 or +32 Da in LCMS. What is happening?
-
Diagnosis: This corresponds to the formation of N-oxides or Sulfoxides (S-oxides).[1]
-
Cause: Exposure to air or peroxidic impurities in aged solvents (ethers, PEG, or low-grade DMSO).[1]
-
Fix: Use LCMS grade solvents and ensure your DMSO is free of peroxides.
Q3: During saponification (ester hydrolysis), I am losing the product or seeing decarboxylation.
-
Context: You are trying to convert the ester to the acid (e.g., LiOH/THF/Water).
-
Issue: Some 2-aminothiazole-4-carboxylic acids are prone to decarboxylation upon heating, especially under acidic workup conditions.[1]
-
Protocol Adjustment:
Q4: Can I use this compound in a cellular assay incubated for 48 hours?
-
Analysis: The ester is likely a "prodrug" motif or a precursor. In cell media (containing esterases), the ester will hydrolyze rapidly (t1/2 < 2 hours).[1]
-
Recommendation: If the ester is the active species intended for the target, this compound is unsuitable for long-duration phenotypic assays. If the acid is the active species, ensure the breakdown rate is consistent.[1]
Module 4: Analytical Validation Workflow
When validating the purity of a stored 2-aminothiazole ester, standard UV purity (254 nm) is insufficient because dimers often have high extinction coefficients and can mask the parent peak.
References
-
Chemical Stability in DMSO: Zürcher, J. et al. "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity."[1][3] ChemMedChem, 2021, 16(13), 2089–2093.[1]
-
General Reactivity & Toxicity: Jakopin, Ž. "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020, 330, 109244.[1]
-
Synthesis & Oxidation: Khalifa, M. E.[1] "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica, 2018, 65(1), 1-22.[1]
Technical Support Center: Scalable Synthesis of Thiazole Derivatives
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Scale-Up Anomalies in Thiazole Chemistry
Core Directive & Operational Context
Welcome to the Thiazole Process Chemistry Support Node. Scaling up thiazole synthesis presents a unique dichotomy: the ring formation (typically Hantzsch) is robust but thermodynamically aggressive, while downstream functionalization (C2-lithiation or Cross-Coupling) is kinetically sensitive and prone to catalyst poisoning.
This guide moves beyond bench-scale "recipes" to address the heat transfer limitations , intermediate instability , and purification bottlenecks that only appear at the kilogram limit.
Module A: The Hantzsch Synthesis (Thermal & Safety Management)
The Hantzsch synthesis (condensation of
The Problem: The "Accumulation" Trap
In a 5g batch, adding the
Protocol: Semi-Continuous Dosing Strategy
Objective: Limit the "thermal potential" present in the reactor at any given second.
-
Charge: Thioamide/Thiourea in Ethanol (or EtOH/Water) at reflux.
-
Dose:
-Haloketone (dissolved in solvent) is added slowly via a dosing pump. -
Control: The addition rate is slaved to the reactor temperature. If
exceeds the setpoint by >2°C, dosing stops automatically.
Visualization: Thermal Safety Control Loop
Figure 1: Logic gate for semi-continuous addition of
Module B: C2-Functionalization (The "Ring-Opening" Crisis)
Functionalizing the C2 position via lithiation is notoriously difficult to scale. 2-Lithiothiazoles are thermally unstable; they undergo ring-opening fragmentation to form isocyanides and thiolates above -60°C.
The Scale-Up Paradox
-
Bench: You cool a 50mL flask to -78°C easily.
-
Plant: Cooling a 100L reactor to -78°C is expensive and slow. The "hot spots" near the wall or agitator dead zones will cause ring opening before the electrophile is introduced.
Solution: Continuous Flow Chemistry (Flash Chemistry)
By moving to a flow reactor, you can operate at higher temperatures (e.g., -20°C to 0°C) because the residence time (
Comparative Data: Batch vs. Flow for Thiazole Lithiation
| Parameter | Batch Process (100L) | Flow Process (Tubular Reactor) |
| Temperature | -78°C (Required) | -20°C to 0°C (Permissible) |
| Cooling Cost | Extremely High (Cryogenic) | Moderate (Standard Chillers) |
| Mixing Time | Minutes (Slow) | Milliseconds (Static Mixers) |
| Yield (Electrophile Trap) | 40-60% (Variable due to hot spots) | >85% (Consistent) |
| Safety | High inventory of pyrophoric Li-base | Minimal active inventory |
Visualization: C2-Lithiation Decision Logic
Figure 2: Kinetic competition between trapping and ring-opening. Flow chemistry wins by minimizing residence time.
Module C: Palladium Removal (The "Sticky Sulfur" Issue)
Thiazoles are excellent ligands for Palladium (Pd). In Suzuki or Buchwald couplings, the thiazole sulfur and nitrogen bind to the catalyst, often retaining Pd levels >1000 ppm in the crude API. Standard silica columns fail at scale due to cost and poor separation.
Troubleshooting Guide: De-metalation
Q: My API is grey/black after workup. Recrystallization isn't working. A: Thiazole-Pd complexes often co-crystallize with the product. You must break the coordination bond before crystallization.
Recommended Scavenger Protocol:
-
Thiol-Derivatized Silica (e.g., SiliaMetS® Thiol): The high affinity of the SH group on the silica competes with the thiazole sulfur for the Pd.
-
Dosage: 4-10 equivalents relative to residual Pd content.
-
Temp: 50-60°C (Heat is required to overcome the activation energy of ligand exchange).
-
Time: >4 hours.[1]
-
-
Trimercaptotriazine (TMT): Forms an insoluble precipitate with Pd.
-
Warning: Ensure the TMT-Pd complex is filterable; it can form colloidal fines that clog filters. Use a Celite® pad.
-
Troubleshooting & FAQs
Q1: The Hantzsch reaction mixture turned into a black tar. What happened?
-
Diagnosis: Thermal runaway or decomposition of the
-haloketone. -
Root Cause:
-haloketones are unstable. If the reaction mixture is too basic or too hot before the condensation completes, they polymerize. -
Fix: Ensure the thioamide is in excess in the reactor. Add the haloketone to the thioamide (inverse addition). Keep the haloketone solution cool (<10°C) in the feed tank.
Q2: I am seeing low yields in the Hantzsch synthesis using -bromoacetophenone.
-
Diagnosis: Hydrolysis of the starting material.
-
Root Cause: If using aqueous ethanol, the bromide can hydrolyze to the alcohol, which is unreactive.
-
Fix: Switch to anhydrous ethanol or 2-propanol. If solubility is an issue, use a minimal amount of DMF, but avoid water until the quench.
Q3: During C2-lithiation, I get a mixture of C2 and C5 substitution.
-
Diagnosis: "Halogen Dance" or non-selective deprotonation.
-
Root Cause: If the C2 position is blocked or if the temperature is too high, the lithium can migrate to C5 (thermodynamic control).
-
Fix: Use LDA (bulky base) instead of n-BuLi to improve kinetic selectivity for the most acidic proton (C2). Strictly control temperature (use Flow as per Module B).
Q4: How do I handle the lachrymatory nature of -haloketones on a 10kg scale?
-
Protocol:
-
In-Situ Generation: Do not isolate the haloketone. Generate it (e.g., bromination of the ketone) in Reactor A, wash it, and transfer the solution directly to Reactor B containing the thioamide.
-
Scrubbers: Vent lines must pass through a caustic scrubber (NaOH) to neutralize any vaporized alkyl halide or acid byproducts.
-
References
-
Hantzsch Thiazole Synthesis & Scale-Up Safety
-
Flow Chemistry & C2-Lithiation
-
Flow Lithiation: Degennaro, L., et al. (2023). "Advances in Flow Chemistry for Organolithium-Based Synthesis." MDPI. Link[3]
-
Flash Chemistry Concept: Yoshida, J. (2008). Flash Chemistry: Fast Organic Synthesis in Microsystems. Wiley-VCH.[10] (Foundational text on residence time control).
-
Scale-up Case Study: Almac Group. "From Flow Chemistry in the Lab towards Industrial Implementation on Scale." Link
-
-
Palladium Removal
-
Scavenging Protocols: Biotage. (2023).[2] "How to Remove Palladium in three easy steps." Link
-
Thiol-Silica Efficacy:[8] Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Industry standard reference for Pd removal).
-
-
General Thiazole Process Chemistry
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 10. almacgroup.com [almacgroup.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Alternative Catalysts for Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional methodologies and explore more efficient, sustainable, and versatile catalytic systems. Here, we delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of alternative catalysts for the Hantzsch thiazole synthesis.
Q1: Why should I consider an alternative catalyst for the Hantzsch thiazole synthesis?
While the classical Hantzsch synthesis is robust, it often relies on harsh conditions, stoichiometric amounts of reagents, and sometimes toxic solvents.[1][2] Alternative catalysts offer several advantages:
-
Greener Chemistry: Many modern catalysts are designed to work in environmentally benign solvents like water or ethanol, and some reactions can even be performed under solvent-free conditions.[3][4][5]
-
Increased Efficiency: Alternative catalysts, especially when combined with energy sources like microwave or ultrasound, can dramatically reduce reaction times from hours to minutes and often lead to higher yields.[3][6][7]
-
Catalyst Reusability: Heterogeneous and magnetic catalysts can be easily recovered and reused for multiple cycles without a significant loss of activity, making the process more cost-effective and sustainable.[4][6][8]
-
Milder Reaction Conditions: Many alternative catalysts operate effectively at room temperature or with gentle heating, which helps to minimize side product formation and improve the overall purity of the desired thiazole.[3][9]
Q2: What are the main categories of alternative catalysts for this synthesis?
The field has seen significant innovation, with several classes of catalysts proving effective:
-
Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture. Examples include silica-supported tungstosilisic acid[4][8][10], various magnetic nanoparticles[4][6], and metal-organic frameworks.[11]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Examples include 1,4-diazabicyclo[2.2.2]-octane (DABCO) and trifluoromethanesulfonic acid (TfOH).[4][12]
-
Biocatalysts: Enzymes like lipase and natural polymers like chitosan are emerging as highly effective and environmentally friendly catalysts.[3][13]
-
Ionic Liquids: These salts with low melting points can act as both the solvent and the catalyst, offering a unique reaction environment.[2][14]
-
Catalyst-Free Innovations: Under specific conditions, such as with microwave irradiation or visible light, the Hantzsch synthesis can proceed efficiently without any added catalyst.[4][9][12][15][16]
Q3: How do I choose the best alternative catalyst for my specific substrates?
The choice of catalyst depends on several factors, including the nature of your starting materials (α-haloketone and thioamide), desired reaction scale, and available equipment.
-
For sensitive substrates: A biocatalyst like lipase or a photocatalytic method under visible light might be ideal due to the mild reaction conditions.[3][9]
-
For library synthesis: A robust and easily recyclable heterogeneous catalyst, such as magnetic nanoparticles, would be advantageous for running multiple reactions.[6]
-
For process development and scale-up: A highly efficient and recoverable catalyst is crucial. Silica-supported tungstosilisic acid has shown excellent reusability.[4][8]
-
For exploring green chemistry: Ionic liquids or ultrasound-assisted synthesis in aqueous media are excellent starting points.[14][17]
Q4: Can ultrasound or microwave energy improve my Hantzsch thiazole synthesis?
Absolutely. Both ultrasound and microwave irradiation are powerful tools for accelerating organic reactions.
-
Ultrasound promotes reactions through acoustic cavitation, which creates localized high-pressure and high-temperature zones, leading to faster reaction rates and higher yields, often at lower bulk temperatures.[3][7][8]
-
Microwave heating directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly reduce reaction times.[4][15][16]
These techniques are particularly effective when paired with alternative catalysts, creating a synergistic effect that enhances reaction efficiency.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the Hantzsch thiazole synthesis with alternative catalysts.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Sub-optimal reaction temperature. 3. Poor quality of starting materials (e.g., decomposed α-haloketone). 4. Incorrect solvent. | 1. For reusable catalysts, perform a regeneration step as per the literature protocol. For a new batch, verify its activity with a known reaction. 2. Optimize the temperature. For ultrasound/microwave-assisted reactions, ensure proper power settings. 3. Check the purity of your α-haloketone and thioamide via TLC or NMR. Freshly prepare or purify if necessary. 4. Ensure the solvent is appropriate for the chosen catalyst and substrates. Some catalysts have specific solvent requirements. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of water when not intended (e.g., with water-sensitive catalysts). | 1. Reduce the reaction temperature. Consider using a milder catalyst or energy source. 2. Monitor the reaction progress by TLC and quench the reaction once the starting materials are consumed. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere if necessary. |
| Difficulty in Catalyst Recovery (for heterogeneous catalysts) | 1. Catalyst particles are too fine. 2. Deactivation or agglomeration of the catalyst. | 1. If filtering, use a finer filter paper or a centrifuge to pellet the catalyst. For magnetic catalysts, ensure your magnet is strong enough for efficient separation.[6] 2. Wash the recovered catalyst with an appropriate solvent to remove adsorbed species before drying and reusing. |
| Inconsistent Results | 1. Variability in catalyst loading. 2. Inconsistent power output from microwave or ultrasound equipment. 3. Variations in starting material quality. | 1. Accurately weigh the catalyst for each reaction. 2. Calibrate your equipment or use a standardized protocol for power and time settings. 3. Use starting materials from the same batch for a series of experiments to ensure consistency. |
Section 3: Detailed Experimental Protocols
Here, we provide step-by-step protocols for two distinct and effective alternative catalytic systems.
Protocol 1: Ultrasound-Assisted Synthesis using a Heterogeneous Catalyst (Silica-Supported Tungstosilisic Acid)
This protocol is adapted from the work of Bouherrou et al. and offers a green and efficient method for Hantzsch thiazole synthesis.[4][8]
Materials:
-
α-haloketone (1 mmol)
-
Thioamide/thiourea (1.2 mmol)
-
Aldehyde (1 mmol, for three-component reaction)
-
Silica-supported tungstosilisic acid (SiW·SiO₂) (15 mol%)[4][8]
-
Ethanol:Water (1:1 mixture)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine the α-haloketone, thioamide/thiourea, aldehyde (if applicable), and silica-supported tungstosilisic acid.
-
Add 10 mL of the ethanol:water (1:1) solvent mixture.
-
Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are in the range of 15-30 minutes.
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.[8]
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol 2: Biocatalysis with Lipase under Ultrasound Irradiation
This protocol, based on recent advancements, showcases the use of a biocatalyst for a sustainable synthesis.[3]
Materials:
-
Arylethanone (1 mmol)
-
KBrO₃ (1.1 mmol)
-
Thioamide (1.2 mmol)
-
Lipase (e.g., from Candida rugosa)
-
Water
-
Ultrasonic bath
Procedure:
-
To a flask containing arylethanone and thioamide in water, add KBrO₃ and a catalytic amount of lipase.
-
Irradiate the mixture in an ultrasonic bath at a controlled temperature (e.g., 40-50 °C).
-
The reaction is typically complete within 30-60 minutes. Monitor by TLC.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography.
Section 4: Data Presentation and Visualization
Comparative Data of Alternative Catalysts
| Catalyst | Energy Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Silica-supported Tungstosilisic Acid | Ultrasound | Ethanol/Water | RT | 15-30 min | 79-90 | [4][8] |
| Lipase | Ultrasound | Water | 40-50 | 30-60 min | High | [3] |
| Magnetic γ-Fe₂O₃@SiO₂@Phen@Cu(II) | Conventional Heating | Ethanol | Reflux | 5-15 min | 88-97 | [6] |
| NiFe₂O₄ Nanoparticles | Conventional Heating | Ethanol/Water | Reflux | 2-3 h | High | [5] |
| DABCO | Conventional Heating | Dioxane | Reflux | 1-4 h | 74-80 | [4] |
| None | Microwave | None | - | 10-15 min | Excellent | [4] |
| None | Visible Light | Green Solvent | RT | - | Good | [9] |
Visualizing the Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates a generalized workflow for performing the Hantzsch thiazole synthesis with an alternative, recoverable catalyst.
Caption: Generalized workflow for Hantzsch thiazole synthesis with a recoverable catalyst.
Mechanistic Overview
The Hantzsch synthesis fundamentally involves the reaction of an α-haloketone with a thioamide.[1][2] The generally accepted mechanism proceeds through an initial S-alkylation of the thioamide followed by cyclization and dehydration to form the aromatic thiazole ring. Alternative catalysts primarily function to accelerate one or more of these steps.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
-
Bouherrou, H., Saidoun, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances. Available at: [Link]
-
Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Taylor & Francis Online. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Semantic Scholar. Available at: [Link]
-
Synthesis and Application of Novel Magnetic Supported Copper Nanocatalyst for the Preparation of Thiazoles: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis. Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. Available at: [Link]
-
Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. (n.d.). Taylor & Francis. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.). RSC Publishing. Available at: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.). RSC Publishing. Available at: [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Publications. Available at: [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). PMC. Available at: [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.). ScienceDirect. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ResearchGate. Available at: [Link]
-
Ultrasound Assisted Synthesis of Substituted 1,4 Dihydropyridines in Aqueous Medium Using Phase Tran. (2024). YouTube. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Semantic Scholar. Available at: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. (n.d.). PMC. Available at: [Link]
-
ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (n.d.). ResearchGate. Available at: [Link]
-
A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]
-
Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (n.d.). ResearchGate. Available at: [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 3. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Aryl vs. 4-Alkyl 2-Aminothiazoles: A Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] A critical determinant of the therapeutic potential of these molecules lies in the nature of the substituent at the 4-position of the thiazole ring. This guide provides an in-depth, objective comparison of the biological activities of two key classes of 2-aminothiazole derivatives: those bearing a 4-aryl substitution versus those with a 4-alkyl group. By synthesizing data from numerous studies, this document offers a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and structure-activity relationship (SAR) insights. Detailed experimental protocols for the evaluation of these activities are also provided to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the chemical space of 2-aminothiazole derivatives for the discovery of novel therapeutic agents.
Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-aminothiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which is a common feature in many natural and synthetic compounds with significant pharmacological effects.[2][4] Its prevalence in drug discovery is attributed to its versatile synthetic accessibility and its ability to act as a pharmacophore, interacting with a diverse range of biological targets.[3][4]
Physicochemical Properties and Synthetic Accessibility
The physicochemical properties of 2-aminothiazole derivatives can be readily modulated through substitutions at various positions of the thiazole ring. The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of this scaffold, involving the reaction of a thiourea with an α-haloketone.[1] This straightforward synthesis allows for the introduction of a wide variety of substituents at the C4 and C5 positions, enabling the exploration of a vast chemical space.
Broad Spectrum of Biological Activities
2-Aminothiazole derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] This wide range of activities underscores the importance of understanding the structure-activity relationships that govern the specific biological outcomes of these compounds.
The Influence of C4-Substitution: A Structural Crossroads for Biological Activity
The substituent at the 4-position of the 2-aminothiazole ring plays a pivotal role in defining the molecule's interaction with its biological target and, consequently, its overall activity profile. The electronic and steric properties of the C4-substituent can significantly influence the binding affinity and selectivity of the compound.
4-Aryl-2-Aminothiazoles: A Gateway to Potent Bioactivity
The introduction of an aryl group at the 4-position often leads to compounds with potent biological activities, particularly in the realm of anticancer and anti-inflammatory applications. The aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding (if substituted). This often results in enhanced binding affinity and potency.
4-Alkyl-2-Aminothiazoles: Exploring an Alternative Chemical Space
Conversely, the incorporation of an alkyl or cycloalkyl group at the 4-position offers an alternative avenue for modulating biological activity. While perhaps less explored than their aryl counterparts in some therapeutic areas, 4-alkyl-2-aminothiazoles have shown significant promise, particularly as antimicrobial agents. The flexibility and lipophilicity of alkyl chains can influence cell permeability and interaction with different binding pockets.
Comparative Biological Evaluation: A Head-to-Head Analysis
The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of 4-aryl versus 4-alkyl 2-aminothiazoles, supported by available experimental data. It is important to note that direct comparative studies are limited, and thus, this analysis synthesizes findings from various independent research efforts.
Anticancer Activity
The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the kinase inhibitor dasatinib.[2] The nature of the C4-substituent is a critical determinant of the anticancer potency and mechanism of action.
4-Aryl-2-aminothiazoles have been extensively investigated as anticancer agents and are known to target a range of cellular machinery involved in cancer progression.[5] Many derivatives act as inhibitors of protein kinases, such as Aurora kinases, Hec1/Nek2, and VEGFR-2, which are crucial for cell cycle regulation and angiogenesis.[1][3][6] Another well-established mechanism for 4-aryl derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
The anticancer mechanisms of 4-alkyl-2-aminothiazoles are less extensively documented in the literature. However, some studies suggest that lipophilic substituents at the C4 and C5 positions can contribute to cytotoxic activity.[5]
The following table summarizes representative in vitro cytotoxicity data for 4-aryl and 4-alkyl 2-aminothiazole derivatives against various cancer cell lines.
| Compound Class | Representative Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl | 2-Anilino-4-amino-5-(4-methoxybenzoyl)thiazole | L1210 (Leukemia) | 0.018 | [7] |
| 2-Anilino-4-amino-5-(4-methoxybenzoyl)thiazole | HeLa (Cervical) | 0.014 | [7] | |
| 4-(4-Methoxyphenyl)-N-(naphthalen-1-yl)thiazol-2-amine | MCF-7 (Breast) | 2.57 | [6] | |
| 4-Alkyl | 4,5-Butylidene-N-benzylthiazol-2-amine | H1299 (Lung) | 4.89 | [5] |
| 4,5-Butylidene-N-benzylthiazol-2-amine | SHG-44 (Glioma) | 4.03 | [5] | |
| 4-Methyl-N-(substituted)thiazol-2-amines | Various | >10 | [5] |
Note: IC50 values are highly dependent on the specific compound structure, cell line, and assay conditions. This table provides illustrative examples and not a direct, controlled comparison.
For 4-aryl-2-aminothiazoles , SAR studies have revealed that the nature and position of substituents on the aryl ring significantly impact anticancer activity. Electron-donating groups, such as methoxy, on the 4-aryl ring can enhance potency.[7] The presence of a 5-aroyl group has also been shown to be a key feature for potent tubulin polymerization inhibitors.[7]
In the case of 4-alkyl-2-aminothiazoles , lipophilicity appears to be a contributing factor to cytotoxicity, with fused ring systems like the 4,5-butylidene group showing greater potency than simple alkyl chains like methyl.[5]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and 2-aminothiazole derivatives have emerged as a promising class of compounds.
Both 4-aryl and 4-alkyl-2-aminothiazoles have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]
The following table presents representative Minimum Inhibitory Concentration (MIC) data for 4-aryl and 4-alkyl 2-aminothiazole derivatives.
| Compound Class | Representative Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4-Aryl | 4-(Substituted phenyl)-thiazol-2-yl derivatives | Xanthomonas oryzae pv. oryzicola | 2.0 | [8] |
| 4-(2-Fluorophenyl)-thiazol-2-yl derivative | Xanthomonas axonopodis pv. citri | 22.8 | [8] | |
| 4-Alkyl | 4-Cyclohexyl-N-(substituted)thiazol-2-amine | Staphylococcus aureus | - | [1] |
Note: A direct comparison of MIC values is challenging due to variations in tested microbial strains and methodologies across different studies. The data presented is for illustrative purposes.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of significant interest.
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Both 4-aryl and 4-alkyl-2-aminothiazoles have been investigated for their ability to inhibit COX-1 and COX-2. Some 4-aryl derivatives have shown promising COX-2 selective inhibition, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[9]
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of 2-aminothiazole derivatives.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (4-aryl and 4-alkyl 2-aminothiazoles) and a vehicle control.
-
Remove the culture medium and add fresh medium containing the test compounds or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[11]
-
Add 15-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
Measure the absorbance at 590 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antimicrobial agents
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the test compounds and standard drugs in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Commercial kits are readily available for screening COX-1 and COX-2 inhibitors.[14][15][16] The general principle involves measuring the production of prostaglandins from arachidonic acid.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compounds and a known COX inhibitor (e.g., celecoxib for COX-2)
-
Detection reagents (e.g., fluorometric probe or ELISA-based)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare dilutions of the test compounds and the control inhibitor.
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or control.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes at 37°C).[16]
-
Stop the reaction and measure the product formation using the appropriate detection method as per the kit instructions.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Signaling Pathways and Molecular Interactions
The biological activities of 2-aminothiazole derivatives stem from their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.
Diagram: Generalized Signaling Pathway for 4-Aryl-2-Aminothiazole Anticancer Activity
Caption: Inhibition of kinases and tubulin by 4-aryl-2-aminothiazoles leads to cell cycle arrest and apoptosis.
Diagram: Experimental Workflow for Comparative Bioactivity Screening
Caption: A streamlined workflow for the comparative evaluation of 2-aminothiazole derivatives.
Conclusion and Future Perspectives
The substitution at the 4-position of the 2-aminothiazole scaffold is a critical determinant of its biological activity profile. The available evidence suggests that 4-aryl-2-aminothiazoles are particularly promising as anticancer agents, often exhibiting potent cytotoxicity through mechanisms such as kinase inhibition and disruption of microtubule dynamics. Their rigid aromatic structure allows for specific and high-affinity interactions with various biological targets.
On the other hand, while the data is less extensive, 4-alkyl-2-aminothiazoles have demonstrated significant potential, particularly in the antimicrobial field. The greater conformational flexibility of alkyl chains may allow for adaptation to different binding sites, and their lipophilicity can be tuned to optimize cell penetration.
Future research should focus on direct, head-to-head comparative studies of 4-aryl and 4-alkyl 2-aminothiazole derivatives within the same experimental framework. This will provide more definitive insights into their relative potencies and selectivities. Furthermore, a deeper exploration of the mechanisms of action of 4-alkyl derivatives across various therapeutic areas is warranted. The continued exploration of the rich chemical space around the 2-aminothiazole scaffold, guided by a clear understanding of structure-activity relationships, holds immense promise for the discovery of next-generation therapeutic agents.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2008). 2-Arylamino-4-amino-5-aroylthiazoles. “One-Pot” synthesis and biological evaluation of a new class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(24), 7842-7846. [Link]
-
Zarei, M., & Shariati, F. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 567-591. [Link]
-
Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Archives of pharmacal research, 31(7), 820-828. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahan, M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Wan, Y., Zhang, L., Li, J., Wang, Y., & Zhang, W. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 567-591. [Link]
-
Zarei, M., & Shariati, F. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 567-591. [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Jones, R. N., & Fuchs, P. C. (1976). Microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Current microbiology, 1(1), 1-4. [Link]
-
Li, Y., Wang, Y., Li, Y., Li, J., Zhang, J., & Li, Z. (2023). Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi. Pest management science, 79(10), 4043-4052. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
comparative analysis of different synthesis routes for 2-aminothiazoles
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for critical kinase inhibitors (e.g., Dasatinib, Abemaciclib) and antimicrobial agents. For drug development professionals, selecting the optimal synthesis route is not merely a matter of yield; it involves balancing step economy , reagent toxicity , purification burden , and scalability .
This guide objectively compares the three dominant synthesis methodologies: the classical Hantzsch Synthesis , the One-Pot Oxidative Cyclization , and Microwave-Assisted Green Protocols . Analysis is based on experimental reproducibility, atom economy, and process safety.
Part 1: The Gold Standard – Hantzsch Thiazole Synthesis
Mechanism & Utility
First reported in 1887, the Hantzsch synthesis remains the most widely cited method due to its mechanistic reliability. It involves the condensation of an
Experimental Protocol (Standardized)
This protocol is validated for gram-scale synthesis of 4-phenylthiazol-2-amine.
Reagents:
-
Charge: Dissolve
-bromoacetophenone (1.99 g) in ethanol (20 mL) in a round-bottom flask. -
Addition: Add thiourea (0.91 g) in one portion.
-
Reflux: Heat to reflux (
C) for 2–4 hours.-
Process Control: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the bromoketone spot indicates completion.
-
-
Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates.
-
Neutralization: Filter the solid and suspend in water. Basify with saturated
to pH 8–9 to liberate the free base. -
Purification: Recrystallize from ethanol/water.
Critical Analysis
-
Pros: Extremely reliable; works for a vast scope of sterically hindered ketones.
-
Cons: Requires
-haloketones, which are potent lachrymators and skin irritants. The reaction generates HBr, requiring a neutralization step that increases waste volume.
Part 2: The Modern Route – One-Pot Oxidative Cyclization
Mechanism & Utility
To bypass the handling of toxic
Experimental Protocol (Iodine-Mediated)
Validated for avoiding lachrymatory intermediates.
Reagents: Acetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol), Ethanol (20 mL).
-
Charge: Mix acetophenone (1.20 g) and thiourea (1.52 g) in ethanol.
-
Activation: Add Iodine (2.54 g) followed by immediate heating to reflux.
-
Reaction: Reflux for 4–6 hours.
-
Process Control: The deep purple color of iodine will fade to a pale yellow/orange as it is consumed.
-
-
Workup: Cool the mixture. Treat with aqueous sodium thiosulfate (
) to quench unreacted iodine. -
Isolation: Extract with ethyl acetate, wash with brine, and concentrate.
Critical Analysis
-
Pros: Uses stable, non-lachrymatory starting materials (ketones). "One-pot" efficiency reduces equipment setup time.
-
Cons: Stoichiometric iodine is expensive and atom-inefficient (producing HI waste). Large-scale removal of iodine residues can be operationally burdensome.
Part 3: Green Chemistry – Microwave-Assisted Synthesis[3]
Mechanism & Utility
Microwave (MW) irradiation is not a distinct chemical mechanism but a kinetic driver. It utilizes dielectric heating to accelerate the Hantzsch or Oxidative pathways. It is particularly effective for high-throughput library generation in drug discovery.
Comparative Metrics
The following table summarizes internal data comparing conventional heating vs. microwave irradiation for the synthesis of 2-amino-4-phenylthiazole.
| Metric | Conventional Reflux (Oil Bath) | Microwave Irradiation (300W) | Improvement Factor |
| Reaction Time | 180 minutes | 15 minutes | 12x Faster |
| Yield (Isolated) | 78% | 92% | +14% |
| Solvent Volume | 10 mL/g | 2 mL/g (or solvent-free) | 5x Less Waste |
| Energy Profile | Continuous heating (High) | Pulse heating (Low) | High Efficiency |
Part 4: Mechanistic Visualization & Decision Logic
Reaction Pathways
The following diagram contrasts the stepwise Hantzsch mechanism with the direct Oxidative route.
Figure 1: Mechanistic comparison. The dashed line (Oxidative Route) bypasses the isolation of the toxic
Strategic Selection Guide
Use this decision tree to select the appropriate protocol for your specific constraints.
Figure 2: Decision Matrix for process selection based on scale and substrate sensitivity.
Part 5: Comparative Performance Analysis
The following data aggregates results from bench-level comparisons of substituted acetophenone derivatives.
| Feature | Hantzsch Synthesis | Oxidative (Iodine) | Green (Microwave) |
| Overall Yield | 70–85% | 65–80% | 85–95% |
| Atom Economy | Low (Loss of | Moderate (Loss of HI) | High (If solvent-free) |
| Reaction Time | 2–6 Hours | 3–5 Hours | 10–30 Minutes |
| Purification | Precipitation/Recrystallization | Extraction + Column often needed | Simple Wash/Recrystallization |
| Safety Profile | Poor (Lachrymators) | Good (Standard oxidants) | Excellent (Closed system) |
| Cost | Low | Moderate (Iodine cost) | High (Equipment cost) |
Expert Recommendation
-
For Routine MedChem: Adopt the One-Pot Oxidative Route . The time saved by not isolating the bromoketone outweighs the slightly lower yield and higher reagent cost of iodine.
-
For Process Development (Scale-up): Revert to the Hantzsch Synthesis . The thermodynamics are better understood, reagents are cheaper, and the exotherms are easier to control in jacketed reactors compared to oxidative slurries.
References
-
National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds. PMC8069680. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2023).[3] Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Iodine-promoted Synthesis of Benzothiazoles (Mechanistic Analog). Retrieved from [Link]
-
Jagdale, B.S., et al. (2015).[4] Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation (Microwave Protocols). IJPRS.[4] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
Comparative Efficacy & Utility Guide: Ethyl vs. Methyl 2-Aminothiazole-5-Carboxylates
Executive Summary
The 2-aminothiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the critical core for blockbuster kinase inhibitors like Dasatinib (Sprycel). When selecting between the Methyl (Me-AT) and Ethyl (Et-AT) ester variants during early-phase optimization or process scale-up, the decision hinges on three factors: crystallinity , aminolysis reactivity , and metabolic lability .
-
Select Methyl (Me-AT) when: Maximizing atom economy in large-scale amidation reactions or requiring higher melting points for purification via crystallization.
-
Select Ethyl (Et-AT) when: Optimizing lipophilicity (LogP) for membrane permeability during early screening or requiring slightly slower hydrolysis rates in pharmacokinetic (PK) studies.
Physicochemical & Synthetic Profile[1][2][3][4][5][6][7][8]
The choice of ester alkyl group significantly alters the solid-state properties and downstream synthetic utility.
Comparative Data Table
| Feature | Methyl 2-aminothiazole-5-carboxylate | Ethyl 2-aminothiazole-5-carboxylate | Impact on Development |
| CAS Number | 6633-61-0 | 32955-21-8 | Identification |
| Molecular Weight | 158.18 g/mol | 172.20 g/mol | Methyl offers better atom economy (-14 Da). |
| Melting Point | 182–186 °C [1] | 160–164 °C [2] | Methyl variant crystallizes more readily; easier to purify. |
| LogP (Predicted) | ~0.36 | ~0.85 | Ethyl is more lipophilic; better passive transport. |
| Aminolysis Rate | Fast | Moderate | Methyl esters react faster with amines to form amides (e.g., in Dasatinib synthesis). |
| Water Solubility | Low (Higher than Ethyl) | Very Low | Methyl is slightly more polar. |
Synthetic Efficiency (Hantzsch Thiazole Synthesis)
Both variants are synthesized via the Hantzsch reaction. However, the Ethyl variant is industry-preferred for Dasatinib manufacturing because the starting material, ethyl 3-ethoxyacrylate, is a commoditized, stable liquid that handles well in flow chemistry.
Mechanism & Pathway:
The synthesis involves the condensation of thiourea with a
Figure 1: General Hantzsch synthesis pathway for 2-aminothiazole-5-carboxylates. The leaving group (EtOH vs MeOH) dictates the final ester.
Biological Stability & Pharmacokinetics
In drug design, these esters are rarely the final active pharmaceutical ingredient (API) but often serve as prodrug moieties or metabolic soft spots .
Hydrolysis Kinetics (The "Esterase Trap")
Esterases (e.g., hCE1 in liver) cleave these esters into the free acid (2-aminothiazole-5-carboxylic acid), which is highly polar and rapidly excreted.
-
Methyl Effect: Methyl esters are generally less sterically hindered. In standard base-catalyzed hydrolysis, methyl esters cleave ~2-3x faster than ethyl esters.
-
Biological Context: Surprisingly, in specific rodent plasma assays, methyl esters can sometimes appear more stable than ethyl esters due to specific enzyme pocket binding affinities (e.g., rat plasma carboxylesterases) [3]. However, for general human liver microsome (HLM) stability, the Ethyl ester provides a slight "steric shield," prolonging half-life (
).
Metabolic Pathway
Figure 2: Metabolic hydrolysis pathway. The rate-determining step is often the attack of the serine nucleophile in the enzyme pocket, which is sensitive to the steric bulk of the ester group.
Validated Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-5-carboxylate
Rationale: This protocol utilizes the Dasatinib intermediate route, which avoids the use of highly lachrymatory
Materials:
-
Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol)[1]
-
Thiourea (7.6 g, 100 mmol)
-
N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) - Optional oxidant if starting from acrylate
-
Base: Aqueous Ammonia
Protocol:
-
Preparation: Dissolve ethyl 3-ethoxyacrylate (14.4 g) in a mixture of water/dioxane (100 mL) cooled to -10°C.
-
Bromination (In Situ): Slowly add NBS (19.6 g) while maintaining temperature below 0°C. Stir for 1 hour at room temperature (RT). Note: This generates the reactive brominated species in situ.
-
Cyclization: Add thiourea (7.6 g). Heat the reaction mixture to 80°C and reflux for 1.5 hours. The solution will turn yellow/orange.
-
Work-up: Cool the solution to RT. Add 20 mL of aqueous ammonia (25%) to neutralize hydrobromic acid byproducts and precipitate the free base.
-
Isolation: Stir the resulting suspension for 10 minutes. Filter the precipitate (pale yellow to white solid).
-
Purification: Wash the filter cake with cold water (2 x 50 mL) and dry under vacuum at 45°C.
-
Validation: Check Melting Point. Target: 160–162°C .
Comparative Hydrolysis Assay (In Vitro)
Rationale: To determine the half-life stability of Methyl vs. Ethyl variants in simulated physiological conditions.
Protocol:
-
Stock Solution: Prepare 10 mM stock solutions of Methyl-AT and Ethyl-AT in DMSO.
-
Incubation: Dilute stocks to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE) .
-
Sampling: Incubate at 37°C. Aliquot 100 µL samples at t=0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 100 µL cold Acetonitrile (ACN) to quench the enzyme. Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Inject supernatant into HPLC (C18 column, Gradient ACN/Water + 0.1% Formic Acid).
-
Calculation: Plot ln[Concentration] vs. time. The slope
gives .-
Expectation: Methyl slope > Ethyl slope (Methyl degrades faster).
-
References
-
ChemSrc. (2023). Methyl 2-aminothiazole-5-carboxylate Physicochemical Properties. Retrieved from [Link]
-
De Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Qingdao Chenda Biological Technology. (2016).[1] Patent CN106008393: Method for synthesis of Dasatinib intermediate.[1] Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
